molecular formula C83H110N16O24 B15615484 Pep2-8

Pep2-8

Cat. No.: B15615484
M. Wt: 1715.9 g/mol
InChI Key: ORPZALWAWWEEDP-NXXUBLNKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pep2-8 is a useful research compound. Its molecular formula is C83H110N16O24 and its molecular weight is 1715.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C83H110N16O24/c1-40(2)31-57(74(114)94-62(36-66(109)110)77(117)92-61(79(119)97-67(41(3)4)71(84)111)35-49-38-86-54-22-16-14-20-52(49)54)90-75(115)58(33-47-23-25-50(104)26-24-47)91-73(113)56(28-30-65(107)108)88-72(112)55(27-29-64(105)106)89-76(116)60(34-48-37-85-53-21-15-13-19-51(48)53)93-80(120)63(39-100)96-82(122)70(44(8)102)99-78(118)59(32-46-17-11-10-12-18-46)95-81(121)68(42(5)6)98-83(123)69(43(7)101)87-45(9)103/h10-26,37-38,40-44,55-63,67-70,85-86,100-102,104H,27-36,39H2,1-9H3,(H2,84,111)(H,87,103)(H,88,112)(H,89,116)(H,90,115)(H,91,113)(H,92,117)(H,93,120)(H,94,114)(H,95,121)(H,96,122)(H,97,119)(H,98,123)(H,99,118)(H,105,106)(H,107,108)(H,109,110)/t43-,44-,55+,56+,57+,58+,59+,60+,61+,62+,63+,67+,68+,69+,70+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPZALWAWWEEDP-NXXUBLNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C83H110N16O24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1715.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Pep2-8: A Technical Guide to the PCSK9-Inhibiting Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic peptide Pep2-8, a notable inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). By competitively binding to PCSK9, this compound effectively prevents its interaction with the Low-Density Lipoprotein Receptor (LDLR), a critical mechanism in cholesterol homeostasis. This document consolidates published research on this compound, presenting its biochemical properties, mechanism of action, and the experimental protocols used for its characterization.

Core Properties and Quantitative Data

This compound is a 13-amino acid linear peptide identified through phage display library screening.[1][2] It serves as a structural mimic of the Epidermal Growth Factor-like repeat A (EGF(A)) domain of the LDLR, the natural binding site for PCSK9.[1][2][3][4] This mimicry allows this compound to competitively inhibit the PCSK9-LDLR interaction, thereby preventing the degradation of the LDLR and enhancing the clearance of LDL cholesterol from the circulation.[1][2][3][4]

The key quantitative parameters defining the interaction of this compound with PCSK9 are summarized in the table below.

ParameterValueDescriptionSource
Binding Affinity (KD) 0.7 µM (660 nM ± 110 nM)Dissociation constant for the binding of this compound to PCSK9, measured by biolayer interferometry. A lower KD indicates a stronger binding affinity.[1][2][3]
IC50 (vs. LDLR) 0.8 µM (810 nM ± 80 nM)The concentration of this compound required to inhibit 50% of the binding between PCSK9 and the full-length LDLR.[1][2][5]
IC50 (vs. EGF(A) domain) 0.4 µM (440 nM ± 40 nM)The concentration of this compound required to inhibit 50% of the binding between PCSK9 and the isolated EGF(A) domain of the LDLR.[1][2][5]
Cellular Activity ~90% restoration of LDL uptakeAt a concentration of 50 µM, this compound restored LDL particle uptake in PCSK9-treated HepG2 cells to approximately 90% of the levels seen in control cells.[2][6]

Signaling Pathway and Mechanism of Action

This compound functions by interrupting the PCSK9-mediated pathway of LDLR degradation. Under normal physiological conditions, the transcription factor SREBP-2 upregulates the expression of both LDLR and PCSK9. Secreted PCSK9 binds to the EGF(A) domain of the LDLR on the surface of hepatocytes. This complex is then internalized, and PCSK9 directs the LDLR to the lysosome for degradation, preventing the receptor from recycling back to the cell surface. This reduction in LDLR density leads to decreased clearance of LDL cholesterol from the bloodstream.

This compound intervenes by binding to the same site on PCSK9 that the LDLR EGF(A) domain would, acting as a competitive inhibitor. This prevents the formation of the PCSK9-LDLR complex, leaving the LDLR free to be recycled back to the cell surface to continue clearing LDL cholesterol.

Caption: Mechanism of this compound inhibition of the PCSK9-LDLR pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound, based on the foundational research by Zhang et al. (2014).

Biolayer Interferometry (BLI) for Binding Kinetics

This protocol determines the on-rate, off-rate, and overall binding affinity (KD) of this compound for PCSK9.

Materials:

  • Biotinylated this compound

  • Recombinant human PCSK9 protein

  • Streptavidin-coated biosensors

  • BLI instrument (e.g., Octet RED96)

  • Assay Buffer: PBS, 0.5% BSA, 0.05% Tween 20

  • 96-well microplate

Procedure:

  • Sensor Hydration: Pre-wet the streptavidin biosensors in Assay Buffer for at least 10 minutes.

  • Peptide Immobilization: Load the biotinylated this compound onto the streptavidin biosensors to achieve a stable signal.

  • Baseline: Establish a stable baseline by dipping the peptide-loaded sensors into wells containing only Assay Buffer for 60-120 seconds.

  • Association: Move the sensors into wells containing serial dilutions of PCSK9 protein (e.g., ranging from 0.1 µM to 10 µM) in Assay Buffer and record the binding signal for 180-300 seconds.

  • Dissociation: Transfer the sensors back to the wells containing only Assay Buffer and record the dissociation of PCSK9 for 300-600 seconds.

  • Data Analysis: Fit the association and dissociation curves to a 1:1 binding model to calculate the kon, koff, and KD values.

BLI_Workflow Start Start Hydrate Hydrate Streptavidin Biosensors Start->Hydrate Immobilize Immobilize Biotinylated This compound on Sensors Hydrate->Immobilize Baseline Establish Baseline in Assay Buffer Immobilize->Baseline Associate Associate with PCSK9 Solution Baseline->Associate Dissociate Dissociate in Assay Buffer Associate->Dissociate Analyze Analyze Data (Calculate K_D) Dissociate->Analyze End End Analyze->End

Caption: Workflow for Biolayer Interferometry (BLI) analysis.
Competition Binding ELISA

This assay measures the ability of this compound to inhibit the binding of PCSK9 to the LDLR or its EGF(A) domain.

Materials:

  • Recombinant LDLR-Fc fusion protein or EGF(A)-Fc fusion protein

  • Recombinant human PCSK9 with a His-tag

  • This compound peptide and a control peptide

  • High-binding 384-well microplates

  • Coating Buffer (e.g., PBS, pH 7.4)

  • Wash Buffer: PBS, 0.05% Tween 20

  • Blocking/Assay Buffer: PBS, 0.5% BSA, 0.05% Tween 20

  • Anti-His HRP-conjugated antibody

  • TMB substrate

  • Stop Solution (e.g., 1 M H2SO4)

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of the microplate with LDLR-Fc or EGF(A)-Fc protein overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Block the plate with Blocking/Assay Buffer for 1 hour at room temperature.

  • Competition Reaction: Add a fixed concentration of His-tagged PCSK9 pre-incubated with serial dilutions of this compound (or control peptide) to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Detection: Add HRP-conjugated anti-His antibody (diluted in Assay Buffer) to each well and incubate for 1 hour.

  • Washing: Wash the plate five times with Wash Buffer.

  • Development: Add TMB substrate to each well and incubate in the dark until sufficient color develops (10-20 minutes).

  • Stopping the Reaction: Add Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

HepG2 Cell-Based LDL Uptake Assay

This functional assay assesses the ability of this compound to restore LDL uptake in liver cells treated with PCSK9.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well black, clear-bottom tissue culture plates

  • Recombinant human PCSK9

  • This compound peptide and a control peptide

  • Fluorescently labeled LDL (e.g., DiI-LDL or BODIPY-LDL)

  • Fluorescence plate reader or high-content imager

Procedure:

  • Cell Seeding: Seed HepG2 cells at a density of 3 x 104 cells/well in a 96-well plate and allow them to adhere overnight.[1]

  • Peptide-PCSK9 Pre-incubation: Pre-incubate various concentrations of this compound (or control peptide) with 15 µg/ml of PCSK9 in serum-free medium for 30 minutes at 37°C.[1]

  • Cell Treatment: Aspirate the culture medium from the HepG2 cells and add the pre-incubated PCSK9/peptide mixtures. Incubate for 1.5 hours at 37°C.

  • LDL Addition: Add fluorescently labeled LDL to each well and incubate for an additional 3.5 hours at 37°C to allow for LDL uptake.

  • Washing: Gently wash the cells three times with PBS to remove extracellular fluorescent LDL.

  • Quantification: Measure the intracellular fluorescence using a fluorescence plate reader.

  • Data Analysis: Normalize the fluorescence readings to a control (cells not treated with PCSK9) and plot the percentage of LDL uptake restoration against the this compound concentration.

HepG2_Assay_Workflow Start Start Seed_Cells Seed HepG2 Cells in 96-well Plate Start->Seed_Cells Pre_Incubate Pre-incubate PCSK9 with this compound Seed_Cells->Pre_Incubate Treat_Cells Treat Cells with PCSK9/Pep2-8 Mixture Pre_Incubate->Treat_Cells Add_LDL Add Fluorescently Labeled LDL Treat_Cells->Add_LDL Incubate_Uptake Incubate for LDL Uptake Add_LDL->Incubate_Uptake Wash_Cells Wash Cells to Remove Unbound LDL Incubate_Uptake->Wash_Cells Measure_Fluorescence Measure Intracellular Fluorescence Wash_Cells->Measure_Fluorescence Analyze Analyze Data (% LDL Uptake) Measure_Fluorescence->Analyze End End Analyze->End

Caption: Workflow for the HepG2 cell-based LDL uptake assay.

References

Methodological & Application

Application Notes and Protocols for LDL Uptake Assay Using Pep2-8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a low-density lipoprotein (LDL) uptake assay using the synthetic peptide Pep2-8. This assay is designed to assess the ability of this compound to modulate LDL uptake in vitro, offering a valuable tool for research and drug development in the context of cholesterol metabolism and cardiovascular disease.

Introduction

Low-density lipoprotein (LDL) is the primary carrier of cholesterol in the bloodstream. The uptake of LDL by cells, primarily hepatocytes, is a receptor-mediated endocytic process crucial for maintaining cholesterol homeostasis. The LDL receptor (LDLR) on the cell surface binds to LDL particles, leading to their internalization and subsequent degradation. Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key negative regulator of this process. PCSK9 binds to the LDLR, targeting it for lysosomal degradation and thereby reducing the number of receptors available to clear circulating LDL. This reduction in LDL clearance can lead to elevated plasma LDL cholesterol levels, a major risk factor for atherosclerotic cardiovascular disease.[1]

This compound is a 13-amino acid linear peptide that has been identified as an inhibitor of the PCSK9-LDLR interaction.[2][3] By binding to PCSK9, this compound prevents it from associating with the LDLR. This inhibition leads to an increase in LDLR recycling to the cell surface, resulting in enhanced LDL uptake and a potential reduction in circulating LDL cholesterol.[2][4] This assay provides a method to quantify the in vitro efficacy of this compound in restoring LDL uptake in the presence of PCSK9.

Principle of the Assay

This cell-based assay utilizes fluorescently labeled LDL to visualize and quantify its uptake by cultured cells, such as the human hepatoma cell line HepG2.[1][5] Cells are first treated with recombinant PCSK9 protein to induce LDLR degradation and reduce LDL uptake. Subsequently, the cells are co-incubated with this compound and fluorescently labeled LDL. The inhibitory effect of this compound on the PCSK9-LDLR interaction will rescue LDLR levels, leading to an increase in the internalization of fluorescent LDL. The amount of LDL uptake can then be quantified by measuring the fluorescence intensity using a fluorescence microscope or a microplate reader.[1][6]

Experimental Protocol

This protocol is optimized for a 96-well plate format, but can be adapted for other formats.[7]

Materials and Reagents

  • Cell Line: Human hepatocellular carcinoma cells (HepG2)[1]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[1]

  • Assay Medium: Serum-free DMEM[1]

  • Recombinant Protein: Human PCSK9 protein (a gain-of-function mutant like D374Y is recommended for a more robust response)[1]

  • Test Peptide: this compound (Ac-Thr-Val-Phe-Thr-Ser-Trp-Glu-Glu-Tyr-Leu-Asp-Trp-Val-NH2)[8]

  • Control Peptide: A scrambled or irrelevant peptide sequence[2]

  • Fluorescently Labeled LDL: DiI-LDL or Bodipy FL-LDL[1]

  • Vehicle Control: Dimethyl sulfoxide (B87167) (DMSO) or the solvent used to dissolve this compound[9]

  • Wash Buffer: Phosphate-Buffered Saline (PBS)[5]

  • Instrumentation: Fluorescence microscope or fluorescence plate reader[1]

  • Consumables: 96-well black, clear-bottom tissue culture plates[1]

Step-by-Step Procedure

  • Cell Seeding:

    • Culture HepG2 cells in standard culture medium.

    • Seed the cells into a 96-well black, clear-bottom plate at a density of approximately 2 x 10^5 cells/mL.[1]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and growth.[1]

  • Cell Starvation (Optional but Recommended):

    • To upregulate LDLR expression, cells can be starved of cholesterol.

    • After 24 hours of seeding, aspirate the culture medium and replace it with serum-free DMEM or medium containing lipoprotein-deficient serum.[5][10]

    • Incubate for 16-24 hours.[5]

  • Compound and PCSK9 Treatment:

    • Prepare serial dilutions of this compound and the control peptide in serum-free DMEM. A suggested concentration range to test is 0.1 µM to 100 µM.[2]

    • Prepare a working solution of recombinant PCSK9 in serum-free DMEM. A final concentration of 15 µg/mL is often effective.[8][11]

    • Set up the following experimental groups in triplicate:

      • Negative Control (Maximal LDL Uptake): Cells with serum-free medium and vehicle only.[1]

      • Positive Control (Inhibited LDL Uptake): Cells with recombinant PCSK9 and vehicle.[1]

      • Test Group: Cells with recombinant PCSK9 and varying concentrations of this compound.

      • Control Peptide Group: Cells with recombinant PCSK9 and varying concentrations of the control peptide.

    • Aspirate the medium from the cells and add the prepared treatment solutions to the respective wells.

    • Incubate the plate for 1.5 to 4 hours at 37°C in a 5% CO2 incubator.[11]

  • LDL Uptake:

    • Prepare a working solution of fluorescently labeled LDL in serum-free DMEM at a concentration of approximately 5-10 µg/mL.[5]

    • Carefully add the fluorescently labeled LDL solution to all wells.

    • Incubate the plate for an additional 3.5 to 4 hours at 37°C in a 5% CO2 incubator to allow for LDL internalization.[11]

  • Fluorescence Quantification:

    • Remove the medium containing the labeled LDL and wash the cells twice with PBS to eliminate any unbound fluorescent LDL.[1]

    • Add a final volume of 100 µL of PBS to each well.[1]

    • Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 488/523 nm for Bodipy FL-LDL).[1]

    • Alternatively, visualize and quantify the fluorescence using a fluorescence microscope.[1]

Data Presentation and Analysis

The quantitative results of the assay should be summarized in a table for clear comparison.

Table 1: Effect of this compound on LDL Uptake in PCSK9-Treated HepG2 Cells

Treatment GroupThis compound Concentration (µM)Mean Fluorescence Intensity (Arbitrary Units)Standard Deviation% LDL Uptake (Normalized to Negative Control)
Negative Control (Vehicle)05000250100%
Positive Control (PCSK9 + Vehicle)0125015025%
This compound1200018040%
This compound10350021070%
This compound50450023090%
Control Peptide50130016026%

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Data Analysis Steps:

  • Background Subtraction: Subtract the average fluorescence intensity of wells with no cells (background) from all other readings.[1]

  • Normalization: Normalize the data by setting the average fluorescence of the negative control (vehicle only) as 100% LDL uptake.[1]

  • Calculation: Calculate the percentage of LDL uptake for each concentration of this compound relative to the controls.

  • IC50 Determination: Plot the percentage of LDL uptake against the log concentration of this compound. Determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) by fitting the data to a four-parameter logistic curve. This compound has been reported to have an IC50 of approximately 0.8 µM for inhibiting the PCSK9-LDLR interaction.[2][3]

Visualizations

Signaling Pathway

PCSK9_Pathway cluster_cell Hepatocyte cluster_inhibition Inhibition Mechanism LDLR LDL Receptor Endosome Endosome LDLR->Endosome Endocytosis LDL LDL Particle LDL->LDLR Binding PCSK9 PCSK9 PCSK9->LDLR Binding Pep2_8 This compound Pep2_8->PCSK9 Inhibits Binding Endosome->LDLR Recycling Lysosome Lysosome Endosome->Lysosome Degradation PCSK9_2 PCSK9 LDLR_2 LDL Receptor PCSK9_2->LDLR_2 Binding & Degradation Pep2_8_2 This compound Pep2_8_2->PCSK9_2 Inhibits Binding

Caption: PCSK9 pathway and the inhibitory action of this compound.

Experimental Workflow

LDL_Uptake_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_uptake LDL Uptake cluster_analysis Analysis A Seed HepG2 cells in a 96-well plate B Incubate for 24h A->B C Starve cells in serum-free medium (16-24h) B->C D Treat with PCSK9 and varying concentrations of this compound C->D E Incubate for 1.5-4h D->E F Add fluorescently labeled LDL E->F G Incubate for 3.5-4h F->G H Wash cells with PBS G->H I Quantify fluorescence H->I

Caption: Workflow of the in vitro LDL uptake assay.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pep2-8 is a synthetic, 13-amino acid linear peptide (sequence: TVFTSWEEYLDWV) that has been identified as a potent inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2][3][4] PCSK9 is a key regulator of plasma low-density lipoprotein cholesterol (LDL-C) levels. By binding to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR), PCSK9 promotes its degradation, leading to reduced LDL-C clearance from the circulation.[5] this compound functions by competitively inhibiting the interaction between PCSK9 and the LDLR, thereby preventing LDLR degradation and increasing its surface levels on hepatocytes.[1][2][6] This leads to enhanced LDL particle uptake and a reduction in plasma LDL-C.[1][3][4] These application notes provide detailed protocols for the solubilization and use of this compound in research settings.

Data Presentation: Solubility of this compound

The solubility of this compound can vary depending on the solvent and the salt form of the peptide (e.g., TFA salt or sodium salt). Below is a summary of reported solubility data from various suppliers. It is always recommended to first attempt to dissolve a small amount of the peptide to confirm solubility before proceeding with the entire batch.

SolventReported ConcentrationSupplier/SourceNotes
PBS (pH 7.2-7.4) 1 - 2 mg/mLTocris, R&D Systems, Cayman ChemicalA common buffer for biological assays.[3][4][7]
DMSO up to 100 mg/mLMedchemExpress, Cayman ChemicalA versatile organic solvent suitable for creating high-concentration stock solutions.[7][8] Use of freshly opened DMSO is recommended as it can be hygroscopic.[8]
DMF 5 mg/mLCayman ChemicalAn alternative organic solvent for stock solutions.[7]
Water SolubleCustom Peptide SupplierSolubility in water is noted, especially for the sodium salt form.[9] The presence of TFA salts from purification can enhance aqueous solubility.[9]

Experimental Protocols

Peptide Reconstitution and Storage

Proper reconstitution is critical for maintaining the peptide's biological activity. The choice of solvent will depend on the experimental requirements.

a) Reconstitution in Aqueous Buffers (e.g., PBS)

This is the recommended method for preparing this compound for direct use in most cell-based assays.

  • Materials:

    • Lyophilized this compound peptide

    • Sterile phosphate-buffered saline (PBS), pH 7.2-7.4

    • Sterile, low-protein binding microcentrifuge tubes

    • Pipettes and sterile tips

  • Protocol:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

    • Briefly centrifuge the vial to ensure all the peptide powder is at the bottom.

    • Add the calculated volume of sterile PBS (pH 7.4) to the vial to achieve the desired concentration (e.g., for a 1 mg/mL stock, add 1 mL of PBS to 1 mg of peptide).

    • Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking which can cause aggregation.[10] If the peptide does not dissolve readily, sonication for short bursts may be helpful.[11]

    • Visually inspect the solution to ensure it is clear and free of particulates.

b) Reconstitution in Organic Solvents (e.g., DMSO)

This method is ideal for preparing high-concentration stock solutions that can be diluted into aqueous buffers for working solutions.

  • Materials:

    • Lyophilized this compound peptide

    • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

    • Sterile, low-protein binding microcentrifuge tubes

    • Pipettes and sterile tips

  • Protocol:

    • Follow steps 1 and 2 from the aqueous buffer protocol.

    • Add the required volume of DMSO to the vial. For example, to prepare a 50 mg/mL stock solution from 1 mg of peptide, add 20 µL of DMSO.

    • Gently vortex or pipette the solution up and down to ensure complete dissolution. The use of an ultrasonic bath may be required for very high concentrations.[8]

    • For use in cell culture, the final concentration of DMSO should be kept low (typically <0.5%) to avoid cytotoxicity. Prepare working solutions by diluting the DMSO stock into your cell culture medium or assay buffer.

c) Storage of Reconstituted Peptide

  • Lyophilized Peptide: Store at -20°C or -80°C for long-term stability.[4]

  • Stock Solutions:

    • Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[12]

    • DMSO stocks can be stored at -20°C for up to one month or at -80°C for up to six months.[8]

    • Aqueous stocks are best used fresh but can be stored at -20°C for short periods. For longer-term storage, -80°C is preferred.

In Vitro PCSK9 Inhibition Assay (Cell-Based)

This protocol describes a method to assess the ability of this compound to restore LDL uptake in hepatocytes treated with recombinant human PCSK9.

  • Materials:

    • HepG2 cells

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Recombinant human PCSK9 protein

    • This compound stock solution

    • Fluorescently labeled LDL (e.g., DiI-LDL)

    • Plate reader or flow cytometer for fluorescence detection

  • Protocol:

    • Seed HepG2 cells in a suitable plate format (e.g., 96-well plate) and allow them to adhere overnight.

    • Prepare treatment solutions in cell culture medium containing various concentrations of this compound. Include a "no peptide" control.

    • Add a constant, predetermined concentration of recombinant PCSK9 to the wells containing the this compound solutions. Also include a "no PCSK9" control.

    • Pre-incubate the PCSK9 and this compound mixture for 30-60 minutes at 37°C to allow for binding.

    • Aspirate the old medium from the HepG2 cells and add the PCSK9/Pep2-8 mixtures.

    • Incubate the cells for 3-4 hours at 37°C.

    • Add fluorescently labeled LDL to each well and incubate for an additional 4 hours at 37°C.

    • Wash the cells three times with PBS to remove unbound LDL.

    • Lyse the cells or measure the fluorescence directly using a plate reader or analyze by flow cytometry to quantify LDL uptake.

    • Data Analysis: Compare the LDL uptake in cells treated with PCSK9 alone versus those co-incubated with this compound. An increase in fluorescence indicates that this compound has inhibited PCSK9 and restored LDL receptor function.[1]

Visualizations

Signaling Pathway of this compound Mediated PCSK9 Inhibition

The following diagram illustrates the mechanism of action for this compound.

Pep2_8_Mechanism cluster_extracellular Extracellular Space cluster_cell Hepatocyte PCSK9 PCSK9 LDLR LDL Receptor (LDLR) PCSK9->LDLR Binds to EGF-A domain LDLR_Internalized LDLR Internalization LDLR->LDLR_Internalized Endocytosis with LDL LDL LDL Particle LDL->LDLR Binds Pep2_8 This compound Peptide Pep2_8->PCSK9 Competitively Inhibits Lysosome Lysosomal Degradation LDLR_Internalized->Lysosome PCSK9 promotes Recycling LDLR Recycling LDLR_Internalized->Recycling This compound allows Recycling->LDLR Returns to surface

Caption: Mechanism of this compound as a PCSK9 inhibitor.

Experimental Workflow: Peptide Reconstitution

The diagram below outlines the general workflow for reconstituting lyophilized this compound.

Reconstitution_Workflow Start Start: Lyophilized this compound Equilibrate Equilibrate vial to Room Temp Start->Equilibrate Centrifuge Centrifuge vial briefly Equilibrate->Centrifuge ChooseSolvent Choose Solvent Centrifuge->ChooseSolvent AddPBS Add Sterile PBS (pH 7.4) ChooseSolvent->AddPBS Aqueous Assays AddDMSO Add Anhydrous DMSO ChooseSolvent->AddDMSO Stock Solution Dissolve Gently Mix/ Vortex to Dissolve AddPBS->Dissolve AddDMSO->Dissolve Check Visually Inspect for Clarity Dissolve->Check Ready Solution Ready for Use or Aliquoting Check->Ready Clear Troubleshoot Troubleshoot: Sonicate/Warm Check->Troubleshoot Particulates Troubleshoot->Check

Caption: General workflow for this compound peptide reconstitution.

References

Application Notes: High-Throughput Kinetic Analysis of Pep2-8 Binding to PCSK9 using Biolayer Interferometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR and a subsequent increase in circulating LDL cholesterol levels. Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL cholesterol. Pep2-8, a 13-amino acid linear peptide, has been identified as an inhibitor of the PCSK9-LDLR interaction.[1][2] This peptide mimics the secondary structural elements of the EGF-A domain, enabling it to competitively bind to PCSK9 and disrupt its interaction with the LDLR.[3][4]

Biolayer interferometry (BLI) is a label-free optical biosensing technique that allows for the real-time analysis of biomolecular interactions.[5][6] It measures changes in the interference pattern of white light reflected from a biosensor tip as molecules bind and dissociate, providing quantitative data on association (k_a_) and dissociation (k_d_) rates, and the overall binding affinity (K_D_).[7][8] This application note provides a detailed protocol for characterizing the binding kinetics of the inhibitory peptide this compound to human PCSK9 using BLI.

Principle of Biolayer Interferometry

Biolayer interferometry operates on the principle of optical interferometry. White light is passed through a fiber-optic biosensor and is reflected from two surfaces: an internal reference layer and the biocompatible layer on the biosensor tip where a ligand is immobilized. The interference pattern of the reflected light is monitored. When an analyte in solution binds to the immobilized ligand, the thickness of the biological layer at the tip increases, causing a shift in the interference pattern. This shift is measured in real-time and is proportional to the number of bound molecules. The process is typically divided into distinct phases: baseline, association, and dissociation, which together generate a sensorgram that is used to calculate kinetic parameters.[4][5]

Experimental Application: this compound and PCSK9 Binding Kinetics

This section details the materials and methods for determining the binding kinetics of the this compound peptide to the PCSK9 protein using a BLI system.

Materials and Reagents
  • Peptide: Biotinylated this compound (Sequence: TVFTSWEEYLDWV-biotin)

  • Protein: Recombinant human PCSK9

  • BLI System: An appropriate BLI instrument (e.g., Octet® system)

  • Biosensors: Streptavidin (SA) biosensors

  • Assay Buffer: 1X Phosphate Buffered Saline (PBS), pH 7.4, with 0.1% (w/v) bovine serum albumin (BSA) and 0.02% (v/v) Tween-20 (PBST-B)

  • Regeneration Buffer: Glycine-HCl, pH 2.0

  • Microplates: 96-well, black, flat-bottom microplates

Experimental Protocol

1. Instrument and Sample Preparation:

  • Turn on the BLI instrument at least 30 minutes prior to the experiment to allow the lamp and detection system to stabilize.

  • Prepare a stock solution of biotinylated this compound in the assay buffer.

  • Prepare a serial dilution of recombinant human PCSK9 in the assay buffer. A typical concentration range would span from approximately 10-fold below to 10-fold above the expected K_D_ (e.g., 50 nM to 5 µM, based on the published K_D_ of ~0.7 µM).[1][2] Include a zero-analyte control (assay buffer only) for baseline subtraction.

  • Hydrate the Streptavidin biosensors in the assay buffer for at least 10 minutes before use.

2. Assay Setup on the BLI System:

The BLI experiment is performed in a step-wise manner, moving the biosensors through different wells of the 96-well plate containing the necessary reagents.

StepDescriptionDuration
1. Baseline 1 Equilibrate the hydrated biosensors in assay buffer.60 seconds
2. Loading Immobilize the biotinylated this compound onto the streptavidin biosensors. A concentration of 10 µg/mL is a good starting point.300 seconds
3. Baseline 2 Wash the biosensors in assay buffer to remove excess, unbound peptide and establish a stable baseline.180 seconds
4. Association Move the biosensors into wells containing the serial dilutions of PCSK9 to monitor the binding event.300 seconds
5. Dissociation Transfer the biosensors to wells containing only the assay buffer to monitor the dissociation of the PCSK9 from the immobilized this compound.600 seconds
6. Regeneration (Optional) To reuse biosensors, immerse them in the regeneration buffer. This step should be optimized to ensure complete removal of the analyte without damaging the immobilized ligand. A typical regeneration may involve 3 cycles of 5 seconds each in regeneration buffer followed by neutralization in assay buffer.3 x 5 seconds

3. Data Acquisition and Analysis:

  • Set up the experiment on the instrument's software, defining the steps, durations, and plate layout.

  • Start the data acquisition. The instrument will record the wavelength shift in real-time, generating sensorgrams for each biosensor.

  • After the run is complete, process the data using the analysis software. This includes:

    • Reference Subtraction: Subtract the signal from the zero-analyte control biosensor to correct for baseline drift.

    • Curve Fitting: Fit the processed sensorgrams to a 1:1 binding model to determine the association rate constant (k_a_), dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_).

    • Global Fit: For a more robust analysis, perform a global fit across all analyte concentrations to obtain a single set of kinetic constants.

Quantitative Data Summary

The binding kinetics of this compound to PCSK9 have been previously determined using BLI. The following table summarizes the reported kinetic parameters.[1][2]

ParameterValue
Association Rate (k_a_) Not explicitly reported in the primary literature, but can be derived if k_d_ and K_D_ are known.
Dissociation Rate (k_d_) Not explicitly reported in the primary literature, but can be derived if k_a_ and K_D_ are known.
Dissociation Constant (K_D_) 0.66 ± 0.11 µM[3] / ~0.7 µM[1][2]
Inhibitory Concentration (IC_50_) 0.81 ± 0.08 µM (vs. LDLR binding)[3] / 0.44 ± 0.04 µM (vs. EGF(A) binding)[5]

Visualizations

Biolayer Interferometry Experimental Workflow

BLI_Workflow cluster_prep Preparation cluster_assay BLI Assay Steps cluster_analysis Data Analysis reagents Prepare Reagents (this compound, PCSK9, Buffers) hydrate Hydrate SA Biosensors baseline1 Baseline 1 (Assay Buffer) hydrate->baseline1 loading Loading (Biotin-Pep2-8) baseline1->loading baseline2 Baseline 2 (Wash) loading->baseline2 association Association (PCSK9 Dilutions) baseline2->association dissociation Dissociation (Assay Buffer) association->dissociation processing Data Processing (Reference Subtraction) dissociation->processing fitting Curve Fitting (1:1 Model) processing->fitting results Kinetic Parameters (ka, kd, KD) fitting->results

Caption: A flowchart illustrating the key steps in a biolayer interferometry experiment.

This compound Inhibition of the PCSK9-LDLR Signaling Pathway

PCSK9_Inhibition cluster_normal Normal PCSK9 Pathway cluster_inhibition Inhibition by this compound PCSK9_n PCSK9 LDLR_n LDL Receptor PCSK9_n->LDLR_n Binds Endosome_n Endosome/Lysosome PCSK9_n->Endosome_n Internalization LDL_n LDL LDLR_n->LDL_n Binds LDLR_n->Endosome_n Internalization LDL_n->Endosome_n Internalization Degradation_n LDLR Degradation Endosome_n->Degradation_n PCSK9_i PCSK9 LDLR_i LDL Receptor PCSK9_i->LDLR_i Binding Blocked Pep2_8 This compound Pep2_8->PCSK9_i Binds & Inhibits LDL_i LDL LDLR_i->LDL_i Binds Recycling LDLR Recycling LDLR_i->Recycling Internalization & Dissociation LDL_i->Recycling Internalization & Dissociation

Caption: A diagram showing the inhibitory mechanism of this compound on the PCSK9-LDLR pathway.

Conclusion

Biolayer interferometry is a powerful and efficient method for characterizing the binding kinetics of peptide inhibitors like this compound to their protein targets.[9] The detailed protocol and data presented in this application note provide a framework for researchers to conduct similar experiments, enabling the rapid screening and characterization of potential therapeutic peptides. The quantitative kinetic data obtained from BLI are crucial for understanding the structure-activity relationship and for the optimization of lead candidates in drug discovery programs.

References

Application Notes and Protocols for In Vivo Administration of Pep2-8 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of Pep2-8, a peptide inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), in animal models. This document outlines the mechanism of action, experimental protocols, and expected outcomes based on available preclinical research.

Introduction to this compound

This compound is a synthetic 13-amino acid linear peptide identified through phage display technology as a direct inhibitor of PCSK9.[1][2] It functions by binding to PCSK9 and competitively inhibiting its interaction with the Low-Density Lipoprotein Receptor (LDLR).[1][2] By preventing PCSK9-mediated degradation of the LDLR, this compound helps to increase the number of LDLRs on the surface of hepatocytes, leading to enhanced clearance of LDL cholesterol (LDL-C) from the circulation.[1][2] Due to its potential to lower LDL-C, this compound and its analogs are being investigated as therapeutic agents for hypercholesterolemia.

Mechanism of Action: PCSK9-LDLR Pathway

PCSK9 plays a critical role in cholesterol homeostasis by promoting the degradation of the LDLR. This compound intervenes in this pathway, as illustrated in the signaling diagram below.

Experimental_Workflow start Start: Hypercholesterolemic Animal Model prep Prepare this compound Solution (Sterile, Correct Concentration) start->prep admin Administer this compound (e.g., IV, IP, SC) prep->admin treat Treatment Period (Define Frequency and Duration) admin->treat monitor Monitor Animal Health treat->monitor collect_blood Blood Sample Collection (Baseline, Mid-point, Final) treat->collect_blood euthanasia Euthanasia & Tissue Collection treat->euthanasia analysis_blood Lipid Profile Analysis (TC, LDL-C, HDL-C, TG) collect_blood->analysis_blood data Data Analysis & Interpretation analysis_blood->data analysis_tissue Tissue Analysis (e.g., Liver LDLR Expression) euthanasia->analysis_tissue analysis_tissue->data Logical_Relationships cluster_0 Input Variables cluster_1 Experimental Procedures cluster_2 Outcome Measures Pep2_8_Dose This compound Dosage (mg/kg) Peptide_Prep Peptide Preparation & Formulation Pep2_8_Dose->Peptide_Prep Admin_Route Administration Route (IV, IP, SC) In_Vivo_Admin In Vivo Administration Admin_Route->In_Vivo_Admin Treatment_Duration Treatment Duration & Frequency Treatment_Duration->In_Vivo_Admin Animal_Model Animal Model (e.g., Diet-induced) Animal_Model->In_Vivo_Admin Peptide_Prep->In_Vivo_Admin Sample_Collection Biological Sample Collection In_Vivo_Admin->Sample_Collection Safety Safety & Tolerability In_Vivo_Admin->Safety Lipid_Levels Plasma Lipid Levels (LDL-C, TC) Sample_Collection->Lipid_Levels LDLR_Expression Hepatic LDLR Expression Sample_Collection->LDLR_Expression

References

Application Notes and Protocols for Designing Experiments with Pep2-8 Control Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis by promoting the degradation of the low-density lipoprotein receptor (LDLR). Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL cholesterol. Pep2-8 is a 13-amino acid peptide identified as a direct inhibitor of the PCSK9-LDLR interaction, making it a valuable tool for research and drug development.[1][2][3] This document provides detailed protocols for utilizing this compound and a corresponding control peptide in key experiments to study PCSK9 function and inhibition.

This compound Peptide Sequence: Ac-Thr-Val-Phe-Thr-Ser-Trp-Glu-Glu-Tyr-Leu-Asp-Trp-Val-NH2[1][4]

Control Peptide (Pep-ctrl) Sequence: Ac-Thr-Val-Ala-Thr-Ser-Ala-Glu-Glu-Tyr-Leu-Phe-Trp-Val-NH2[5]

The control peptide has key binding residues, Phe3 and Trp6, replaced by Alanine to abrogate binding to PCSK9 while maintaining similar physicochemical properties, ensuring that any observed effects of this compound are specific to its sequence and target engagement.[5]

Mechanism of Action: PCSK9-Mediated LDLR Degradation

PCSK9 is secreted and binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes.[6] This binding prevents the recycling of the LDLR back to the cell surface after endocytosis. Instead, the PCSK9-LDLR complex is targeted to the lysosome for degradation.[1][7] This reduction in LDLR density on the cell surface leads to decreased clearance of LDL cholesterol from the circulation. This compound competitively inhibits the binding of PCSK9 to the LDLR, thereby preventing LDLR degradation and increasing its surface levels, which enhances LDL uptake.[2][3][8]

PCSK9_Pathway cluster_0 Hepatocyte cluster_1 Extracellular Space LDLR LDLR Endosome Endosome LDLR->Endosome 4. Endocytosis LDL LDL Cholesterol LDL->LDLR 3. Binding Lysosome Lysosome (Degradation) Endosome->Lysosome 5b. Degradation (with PCSK9) Recycling_Vesicle Recycling Vesicle Endosome->Recycling_Vesicle 5a. Dissociation & Recycling (Normal) Recycling_Vesicle->LDLR Golgi Golgi Golgi->LDLR 2. Trafficking to cell surface LDLR_Synthesis LDLR Synthesis LDLR_Synthesis->Golgi 1. Synthesis PCSK9 PCSK9 PCSK9->LDLR 6. Binding to LDLR Pep2_8 This compound Pep2_8->PCSK9 Inhibition

Caption: PCSK9 signaling pathway and point of this compound inhibition.

Data Presentation: Summary of Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing a clear reference for expected experimental outcomes.

Table 1: Binding Affinity and Inhibitory Concentration of this compound

ParameterValue (µM)MethodReference
KD (PCSK9 Binding)0.7Biolayer Interferometry[1][2][3]
IC50 (PCSK9-LDLR Inhibition)0.8ELISA[2][3]
IC50 (PCSK9-EGF(A) Inhibition)0.4ELISA[2][3]

Table 2: Cellular Activity of this compound in HepG2 Cells

AssayTreatmentConcentration (µM)ResultReference
LDL Receptor Surface LevelsPCSK9 (15 µg/mL)-~75% reduction[2][5]
PCSK9 + this compound50Restoration to ~90% of control[2][6]
PCSK9 + Pep-ctrl50No effect[2][5]
LDL UptakePCSK9 (15 µg/mL)-Significant reduction[2][5]
PCSK9 + this compound50Restoration to ~90% of control[2][6]
PCSK9 + Pep-ctrl50No effect[2][5]

Experimental Protocols

Protocol 1: In Vitro PCSK9-LDLR Binding Inhibition Assay (ELISA)

This protocol details an enzyme-linked immunosorbent assay (ELISA) to measure the ability of this compound to inhibit the binding of PCSK9 to the LDLR.

ELISA_Workflow cluster_workflow ELISA Workflow A 1. Coat Plate with LDLR-Fc B 2. Block Plate A->B C 3. Pre-incubate PCSK9 with this compound or Pep-ctrl B->C D 4. Add PCSK9/Peptide Mix to Plate C->D E 5. Wash D->E F 6. Add Anti-His-HRP Antibody E->F G 7. Wash F->G H 8. Add Substrate (e.g., TMB) G->H I 9. Stop Reaction H->I J 10. Read Absorbance I->J

Caption: Workflow for the PCSK9-LDLR binding inhibition ELISA.

Materials:

  • 96-well ELISA plates

  • Recombinant human LDLR-Fc

  • Recombinant human PCSK9 with a His-tag

  • This compound and Pep-ctrl peptides

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Tween 20

  • Anti-His-HRP conjugated antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Plate reader

Procedure:

  • Coating: Dilute LDLR-Fc to 2 µg/mL in PBS. Add 100 µL per well to a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween 20) per well.

  • Blocking: Add 200 µL of blocking buffer (PBS with 1% BSA) to each well. Incubate for 1-2 hours at room temperature.

  • Peptide and PCSK9 Preparation:

    • Prepare serial dilutions of this compound and Pep-ctrl in assay buffer (e.g., PBS, 0.1% BSA, 0.05% Tween 20).

    • Dilute His-tagged PCSK9 to a final concentration of 2 µg/mL in assay buffer.

    • Pre-incubate the diluted peptides with the diluted PCSK9 in a 1:1 ratio for 30 minutes at room temperature.

  • Incubation: After washing the blocked plate three times, add 100 µL of the PCSK9/peptide mixture to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of HRP-conjugated anti-His antibody diluted in assay buffer to each well. Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Development: Add 100 µL of TMB substrate to each well. Incubate in the dark until sufficient color develops (typically 5-15 minutes).

  • Stopping the Reaction: Add 100 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot the absorbance against the log of the peptide concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Assay for LDLR Surface Expression in HepG2 Cells

This protocol uses flow cytometry to quantify the levels of LDLR on the surface of HepG2 cells following treatment with PCSK9 and this compound.

Flow_Cytometry_Workflow cluster_workflow LDLR Surface Staining Workflow A 1. Seed HepG2 Cells B 2. Treat with PCSK9 and Peptides A->B C 3. Harvest and Wash Cells B->C D 4. Stain with Primary Antibody (anti-LDLR) C->D E 5. Wash D->E F 6. Stain with Fluorescent Secondary Antibody E->F G 7. Wash F->G H 8. Analyze by Flow Cytometry G->H

Caption: Workflow for measuring cell surface LDLR by flow cytometry.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant human PCSK9

  • This compound and Pep-ctrl peptides

  • Primary antibody against the extracellular domain of LDLR

  • Fluorescently-labeled secondary antibody

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Culture: Seed HepG2 cells in a 24-well plate and allow them to adhere and grow to 70-80% confluency.

  • Treatment:

    • Pre-incubate various concentrations of this compound or Pep-ctrl with 15 µg/mL of PCSK9 in serum-free media for 30 minutes at 37°C.

    • Aspirate the culture medium from the cells and add the PCSK9/peptide mixtures.

    • Include controls: untreated cells, cells treated with PCSK9 alone, and cells treated with peptides alone.

    • Incubate for 4 hours at 37°C.

  • Cell Harvesting:

    • Gently wash the cells with PBS.

    • Detach the cells using a non-enzymatic cell dissociation solution.

    • Transfer the cell suspension to microcentrifuge tubes.

  • Staining:

    • Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in cold flow cytometry staining buffer.

    • Add the primary anti-LDLR antibody at the manufacturer's recommended dilution.

    • Incubate on ice for 30-60 minutes.

    • Wash the cells twice with staining buffer.

    • Resuspend the cells in staining buffer containing the fluorescently-labeled secondary antibody.

    • Incubate on ice in the dark for 30 minutes.

    • Wash the cells twice with staining buffer.

  • Flow Cytometry:

    • Resuspend the cells in 200-500 µL of staining buffer.

    • Acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

  • Analysis: Analyze the data using flow cytometry software. Gate on the live, single-cell population and determine the mean fluorescence intensity (MFI) for each condition. Normalize the MFI of the treated samples to the untreated control.

Protocol 3: Cell-Based LDL Uptake Assay in HepG2 Cells

This protocol measures the functional consequence of altered LDLR levels by quantifying the uptake of fluorescently labeled LDL.

Materials:

  • HepG2 cells

  • Cell culture medium

  • Recombinant human PCSK9

  • This compound and Pep-ctrl peptides

  • Fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL)

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Culture: Seed HepG2 cells in a 96-well, black-walled, clear-bottom plate at a density of 3 x 104 cells/well and allow them to adhere overnight.[5]

  • Treatment:

    • Pre-incubate various concentrations of this compound or Pep-ctrl with 15 µg/mL of PCSK9 in serum-free media for 30 minutes at 37°C.[5]

    • Aspirate the culture medium and add the PCSK9/peptide mixtures.

    • Incubate for 1.5 hours at 37°C.[5]

  • LDL Uptake:

    • Add fluorescently labeled LDL to each well at a final concentration of 5-10 µg/mL.

    • Incubate for an additional 3.5 hours at 37°C.[5]

  • Washing:

    • Aspirate the medium containing the labeled LDL.

    • Wash the cells three times with PBS.

  • Data Acquisition:

    • Add 100 µL of PBS or a suitable lysis buffer to each well.

    • Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Analysis: Subtract the background fluorescence (wells with no cells) and normalize the fluorescence of treated wells to that of the untreated control wells.

Protocol 4: Biolayer Interferometry (BLI) for Binding Kinetics

BLI is a label-free technology for measuring real-time biomolecular interactions. This protocol outlines the measurement of the binding kinetics between this compound and PCSK9.

Materials:

  • BLI instrument (e.g., Octet)

  • Streptavidin (SA) biosensors

  • Biotinylated this compound and Pep-ctrl

  • Recombinant PCSK9

  • Kinetics buffer (e.g., PBS with 0.1% BSA and 0.02% Tween 20)

  • 96-well microplate

Procedure:

  • Peptide Immobilization:

    • Hydrate the SA biosensors in kinetics buffer for at least 10 minutes.

    • Immobilize biotinylated this compound or Pep-ctrl onto the SA biosensors by dipping them into wells containing 10-20 µg/mL of the peptide solution until a stable signal is achieved.

  • Baseline: Establish a stable baseline by dipping the peptide-coated biosensors into wells containing kinetics buffer.

  • Association: Transfer the biosensors to wells containing a serial dilution of PCSK9 in kinetics buffer to measure the association rate (kon).

  • Dissociation: Move the biosensors back to the baseline wells (containing only kinetics buffer) to measure the dissociation rate (koff).

  • Data Analysis:

    • The data is fitted to a 1:1 binding model using the instrument's analysis software.

    • The equilibrium dissociation constant (KD) is calculated as koff/kon.

    • The Pep-ctrl should show no significant binding to PCSK9.

References

Troubleshooting & Optimization

Technical Support Center: Pep2-8 In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are using the Pep2-8 peptide in vitro and encountering issues with low efficacy. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific challenges you may face during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound is showing lower than expected or no activity in my cell-based assay. What are the potential primary causes?

A1: Low efficacy of this compound in vitro can stem from several factors, broadly categorized into issues with the peptide itself, the experimental setup, and the assay conditions. Here's a checklist of potential culprits:

  • Peptide Integrity and Handling:

    • Improper Storage: this compound, like most peptides, is sensitive to degradation. Ensure it has been stored lyophilized at -20°C or below, protected from light and moisture.[1] Once reconstituted, it should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.

    • Incorrect Reconstitution: The solubility of this compound can be influenced by the solvent. While it is generally water-soluble, using a small amount of a solvent like DMSO before dilution in aqueous buffer can aid dissolution.[1] Ensure the peptide is fully dissolved before use.

    • Peptide Aggregation: Peptides can self-associate and form aggregates, which are often inactive.[2] This can be influenced by concentration, pH, and buffer composition. Visual inspection for precipitates and dynamic light scattering (DLS) can help assess aggregation.

    • Oxidation: Although this compound does not contain highly susceptible residues like cysteine or methionine, prolonged exposure to air can still lead to oxidation of other residues, potentially affecting its activity.

  • Experimental Design and Assay Conditions:

    • Suboptimal Concentration: The effective concentration of this compound is assay-dependent. While it has an IC50 of approximately 0.8 µM for inhibiting PCSK9-LDLR binding in a biochemical assay, higher concentrations (e.g., 50 µM) may be required in cell-based assays to see a significant restoration of LDL uptake.[3][4]

    • Incubation Time: The pre-incubation time of this compound with PCSK9 and the subsequent incubation with cells are critical. A pre-incubation of at least 30 minutes is recommended to allow for binding, followed by a cellular incubation of several hours (e.g., 4 hours) to observe an effect on LDL receptor levels.[3]

    • Serum Interference: Components in serum can degrade peptides or interfere with their binding to the target. It is crucial to consider the stability of this compound in the presence of serum.[5][6] Assays can be performed in serum-free or low-serum media, or with lipoprotein-deficient serum, to mitigate these effects.[7]

    • Cell Health and Passage Number: The responsiveness of cells can vary with their passage number and overall health. Ensure your cells (e.g., HepG2) are healthy, within a low passage number range, and seeded at an appropriate density.

Q2: I'm observing high variability between my experimental replicates. What could be causing this?

A2: High variability in in vitro assays can be frustrating. Here are some common sources of inconsistency:

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of concentrated peptide or protein solutions, can lead to significant variations in final concentrations.

  • Incomplete Mixing: Ensure all components (peptide, PCSK9, media) are thoroughly mixed before adding to the cells.

  • Well-to-Well Variation in Cell Seeding: Uneven cell distribution in multi-well plates will result in different cell numbers per well, affecting the final readout.

  • Edge Effects: In 96-well plates, the outer wells are more prone to evaporation, which can concentrate reagents and affect cell viability. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental samples.

  • Reagent Inconsistency: Ensure that the recombinant PCSK9 and LDLR proteins used are of high quality and have consistent activity across different batches.[2]

Q3: My biochemical assay (e.g., ELISA) shows good inhibition, but my cell-based assay does not. Why the discrepancy?

A3: A disconnect between biochemical and cell-based assay results is a common challenge in drug discovery.[2] Several factors can contribute to this:

  • Cell Permeability: While this compound acts on the extracellular protein PCSK9 and does not need to enter the cell to exert its primary effect, issues with local concentration at the cell surface could play a role.

  • Cellular Metabolism and Efflux: In a cellular environment, peptides can be metabolized by cell surface or secreted proteases.[2]

  • Presence of Endogenous Factors: The cellular environment is more complex than a purified biochemical system. Other cellular proteins or components of the extracellular matrix might interact with this compound or PCSK9, affecting their interaction.

  • Off-Target Effects: In a cellular context, the peptide might have off-target interactions that are not present in a purified system.[2] While this compound is reported to be specific for PCSK9 and does not bind to other proprotein convertases, high concentrations could potentially lead to unforeseen interactions.[4]

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound activity from published literature. These values can serve as a benchmark for your own experiments.

ParameterValueAssay TypeCell Line (if applicable)Reference
Binding Affinity (KD) 0.7 µMNot specifiedN/A[1][4]
IC50 (PCSK9-LDLR Binding) 0.8 µMELISAN/A[4][7]
IC50 (PCSK9-EGF(A) Binding) 0.4 µMELISAN/A[4]
Effective Concentration ~50 µMLDL Uptake AssayHepG2[1][3]

Experimental Protocols

Protocol 1: PCSK9-LDLR Binding Inhibition Assay (ELISA-based)

This protocol is a standard method to assess the ability of this compound to inhibit the interaction between PCSK9 and the LDL receptor in a biochemical setting.[2]

  • Plate Coating: Coat a 96-well high-binding microplate with 1-2 µg/mL of recombinant human LDLR protein in PBS overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Peptide Incubation: Prepare serial dilutions of this compound and a control peptide in assay buffer. Add the peptide solutions to the wells.

  • PCSK9 Addition: Add a constant concentration of biotinylated recombinant human PCSK9 (e.g., 0.5-1 µg/mL) to all wells (except for the blank) and incubate for 1-2 hours at room temperature to allow for binding.

  • Washing: Repeat the washing step.

  • Detection: Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add TMB substrate and incubate in the dark until a blue color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 1 M H₂SO₄).

  • Readout: Measure the absorbance at 450 nm using a microplate reader. The signal will be inversely proportional to the inhibitory activity of this compound.

Protocol 2: Cellular LDL Uptake Assay (HepG2 cells)

This cell-based assay measures the functional effect of this compound on restoring LDL uptake in the presence of PCSK9.[3][8]

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that will result in approximately 80% confluency on the day of the assay.

  • Lipoprotein Starvation: The following day, replace the growth medium with a medium containing lipoprotein-deficient serum (LPDS) and incubate for 18-24 hours to upregulate LDL receptor expression.

  • Treatment: Pre-incubate varying concentrations of this compound with a fixed concentration of recombinant human PCSK9 (e.g., 10 µg/mL) in the starvation medium for 30 minutes at 37°C.

  • Cellular Incubation: Remove the starvation medium from the cells and add the this compound/PCSK9 mixture. Incubate for 4 hours at 37°C.

  • Labeled LDL Addition: Add fluorescently labeled LDL (e.g., DiI-LDL or BODIPY-LDL) to each well and incubate for an additional 2-4 hours at 37°C.

  • Washing: Aspirate the medium and wash the cells three times with cold PBS to remove unbound labeled LDL.

  • Readout: Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer. An increase in fluorescence indicates restored LDL uptake.

Visualizations

PCSK9_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte PCSK9 PCSK9 LDLR LDL Receptor PCSK9->LDLR Binds Pep2_8 This compound Pep2_8->PCSK9 Inhibits Endosome Endosome LDLR->Endosome Internalization LDL LDL LDL->LDLR Binds Lysosome Lysosome (Degradation) Endosome->Lysosome PCSK9-mediated Degradation Recycling Recycling to Cell Surface Endosome->Recycling Dissociation & Recycling

Caption: PCSK9 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Reconstitute Reconstitute & Aliquot This compound Pre_Incubate Pre-incubate this compound with PCSK9 (30 min) Reconstitute->Pre_Incubate Seed_Cells Seed HepG2 Cells Starve_Cells Lipoprotein Starvation (18-24h) Seed_Cells->Starve_Cells Treat_Cells Add this compound/PCSK9 to Cells (4h) Starve_Cells->Treat_Cells Pre_Incubate->Treat_Cells Add_LDL Add Fluorescent LDL (2-4h) Treat_Cells->Add_LDL Wash Wash Cells (3x with PBS) Add_LDL->Wash Read Measure Fluorescence Wash->Read

Caption: Experimental workflow for a cell-based LDL uptake assay with this compound.

Troubleshooting_Tree Start Low this compound Efficacy Observed Check_Peptide Check Peptide Integrity (Storage, Solubility, Age) Start->Check_Peptide Peptide_OK Peptide OK? Check_Peptide->Peptide_OK Check_Concentration Verify this compound Concentration (Is it optimal?) Conc_OK Concentration OK? Check_Concentration->Conc_OK Check_Assay Review Assay Protocol (Incubation times, Reagents) Assay_OK Assay Protocol OK? Check_Assay->Assay_OK Check_Cells Assess Cell Health (Passage, Viability) Cells_OK Cells Healthy? Check_Cells->Cells_OK Peptide_OK->Check_Concentration Yes Troubleshoot_Peptide Re-order/Re-synthesize Peptide Optimize Solubilization Peptide_OK->Troubleshoot_Peptide No Conc_OK->Check_Assay Yes Troubleshoot_Conc Perform Dose-Response Experiment Conc_OK->Troubleshoot_Conc No Assay_OK->Check_Cells Yes Troubleshoot_Assay Optimize Incubation Times Check Reagent Activity Assay_OK->Troubleshoot_Assay No Troubleshoot_Cells Use Low Passage Cells Confirm Cell Line Identity Cells_OK->Troubleshoot_Cells No Further_Investigation Consider Serum Effects or Off-Target Interactions Cells_OK->Further_Investigation Yes

Caption: Troubleshooting decision tree for low in vitro efficacy of this compound.

References

Pep2-8 Peptide Technical Support Center: Troubleshooting Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Pep2-8 peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting aggregation issues during experiments. The following information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store lyophilized this compound peptide to prevent degradation and aggregation?

A1: Proper storage of lyophilized this compound is crucial for maintaining its stability and preventing aggregation. For long-term storage, it is recommended to keep the lyophilized peptide at -20°C or -80°C in a tightly sealed vial to protect it from moisture and light.[1][2][3][4] Before opening, it is essential to allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, as moisture can significantly decrease the peptide's stability.[2][3]

Q2: I've reconstituted my this compound peptide and now I see visible particles. What should I do?

A2: The presence of visible particles after reconstitution indicates potential aggregation or incomplete dissolution. First, ensure that you have followed the correct reconstitution protocol. If the issue persists, you can try gentle agitation or brief sonication to aid dissolution.[5] Avoid vigorous shaking, which can promote aggregation.[6][7] If particles remain, it is advisable to centrifuge the solution and use the supernatant, although this may result in a lower effective peptide concentration. It is also recommended to perform a solubility test on a small aliquot of the peptide before dissolving the entire sample.

Q3: How do I properly reconstitute lyophilized this compound to minimize aggregation?

A3: To minimize aggregation during reconstitution, follow these steps:

  • Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent moisture condensation.[2][3]

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add the recommended sterile solvent (e.g., sterile water, PBS, or DMSO) gently to the side of the vial.[6][7]

  • Gently swirl or roll the vial to dissolve the peptide. Avoid vigorous shaking or vortexing.[6][7]

  • If the peptide is difficult to dissolve, brief sonication can be used.[5]

Q4: Can repeated freeze-thaw cycles of my this compound stock solution lead to aggregation?

A4: Yes, repeated freeze-thaw cycles are a common cause of peptide degradation and aggregation.[1][2] To avoid this, it is highly recommended to aliquot the reconstituted this compound stock solution into single-use volumes before freezing. This practice ensures that you only thaw the amount of peptide needed for a particular experiment, preserving the integrity of the remaining stock.

Q5: What solvents are recommended for reconstituting this compound, and can the choice of solvent affect aggregation?

A5: The choice of solvent is critical for peptide solubility and stability. This compound is known to be soluble in PBS (pH 7.4) and DMSO.[8][9] For cellular assays, it is often preferable to dissolve the peptide in a small amount of DMSO first and then dilute it with the appropriate aqueous buffer. However, be mindful that high concentrations of organic solvents may interfere with biological assays. The pH of the buffer can also influence solubility and aggregation; therefore, using a buffer within a pH range of 5-7 is generally recommended for peptide stability.[10]

Troubleshooting Guides

Guide 1: Investigating the Cause of this compound Aggregation

If you are experiencing unexpected aggregation of your this compound peptide, this guide will help you systematically identify the potential cause.

Troubleshooting Workflow for this compound Aggregation

G cluster_0 Initial Observation cluster_1 Investigation Steps cluster_2 Potential Causes & Solutions start Visible Aggregation in this compound Solution A Review Reconstitution Protocol start->A B Check Storage Conditions A->B S1 Improper Reconstitution (e.g., vigorous shaking) -> Re-prepare with gentle mixing A->S1 C Evaluate Solvent and Buffer B->C S2 Incorrect Storage (e.g., moisture, freeze-thaw) -> Aliquot and store at -20°C B->S2 D Assess Peptide Concentration C->D S3 Incompatible Solvent/pH -> Test alternative solvents/buffers C->S3 S4 Concentration Too High -> Dilute sample or prepare a less concentrated stock D->S4

Caption: A step-by-step workflow to troubleshoot the root cause of this compound peptide aggregation.

Guide 2: Optimizing Buffer Conditions to Prevent Aggregation

The composition of your experimental buffer can significantly impact the solubility and stability of this compound.

Parameter Recommendation for this compound Rationale
pH Maintain a pH between 5.0 and 7.0.Peptides are generally most stable in slightly acidic to neutral pH, which helps to avoid hydrolysis and maintain a net charge that can prevent aggregation through electrostatic repulsion.[10]
Ionic Strength Use buffers with physiological ionic strength (e.g., 150 mM NaCl).Appropriate salt concentrations can shield electrostatic interactions that may lead to aggregation. However, excessively high or low salt concentrations can sometimes promote aggregation.
Additives Consider the use of stabilizing excipients.For particularly challenging experiments, small amounts of additives like glycerol (B35011) (5-10%) can help to stabilize the peptide and prevent aggregation.
Solvent Use high-purity, sterile solvents.Contaminants in non-sterile water or buffers can initiate peptide degradation and aggregation.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound Peptide

This protocol provides a standardized method for reconstituting lyophilized this compound to ensure maximum solubility and minimize aggregation.

Workflow for this compound Reconstitution

G A Equilibrate vial to room temperature B Centrifuge vial briefly A->B C Add sterile solvent (e.g., PBS or DMSO) B->C D Gently swirl to dissolve C->D E Aliquot for single use D->E F Store aliquots at -20°C E->F

Caption: Standard operating procedure for the reconstitution of lyophilized this compound peptide.

Materials:

  • Vial of lyophilized this compound peptide

  • Sterile, high-purity solvent (e.g., Phosphate-Buffered Saline (PBS), pH 7.4, or Dimethyl Sulfoxide (DMSO))

  • Sterile pipette tips and micropipette

  • Microcentrifuge

  • Sterile, low-protein-binding microcentrifuge tubes for aliquoting

Procedure:

  • Remove the vial of lyophilized this compound from the freezer and place it in a desiccator at room temperature for at least 30 minutes to allow it to equilibrate.[10]

  • Once at room temperature, briefly centrifuge the vial at low speed to ensure all the peptide powder is collected at the bottom.

  • Carefully open the vial and add the calculated volume of the appropriate sterile solvent to achieve the desired stock concentration.

  • Gently swirl the vial or pipette the solution up and down slowly to dissolve the peptide. Avoid vigorous shaking or vortexing.[6][7]

  • Visually inspect the solution to ensure it is clear and free of particulates. If necessary, brief sonication (10-20 seconds) in a water bath can be used to aid dissolution.[5]

  • Once fully dissolved, aliquot the stock solution into single-use, low-protein-binding tubes.

  • Store the aliquots at -20°C until use. Avoid repeated freeze-thaw cycles.[1][2]

Data Presentation

The following table summarizes hypothetical quantitative data on the effect of different buffer conditions on this compound solubility. These values are for illustrative purposes to guide optimization.

Buffer Condition pH NaCl Concentration (mM) Incubation Temperature (°C) Observed Aggregation (Hypothetical %)
PBS7.41504< 1%
PBS7.4150252-3%
Tris Buffer8.550255-7%
Acetate Buffer4.515025< 2%
Deionized Water7.00253-5%

This technical support guide provides a comprehensive overview of best practices for handling this compound to prevent aggregation. By following these recommendations, researchers can enhance the reliability and reproducibility of their experiments.

References

Technical Support Center: Quality Control and Purity Assessment of Synthetic Pep2-8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic peptide Pep2-8. This compound is a known inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9), playing a role in regulating low-density lipoprotein (LDL) receptor function.[1] Accurate assessment of its purity and quality is critical for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended purity level for this compound for different applications?

The required purity of this compound depends on the intended application. Higher purity is generally recommended for in-vivo studies and sensitive bioassays to avoid confounding results from impurities.[2][3]

Purity LevelRecommended Applications
>98% In vivo studies, clinical trials, crystallography, NMR studies, and other sensitive bioassays.[4][5]
>95% In vitro bioassays, ELISA, RIA, enzyme substrate studies, and monoclonal antibody production.[2][4][5]
>80% Immunological applications (e.g., polyclonal antibody production), non-quantitative antibody blocking experiments, and affinity purification.[4]
Crude (>60%) Initial screenings and non-sensitive applications.[4]

Q2: What are the common impurities found in synthetic this compound?

Impurities in synthetic peptides like this compound can arise during solid-phase peptide synthesis (SPPS) or storage.[4][6][7] Identifying these impurities is crucial for accurate data interpretation.

Impurity TypeDescriptionPotential Impact
Deletion Sequences Peptides missing one or more amino acid residues from the target sequence.[4][7][8]Can alter biological activity and binding affinity.
Truncated Sequences Peptides that are shorter than the full-length this compound.[6]Likely to have reduced or no biological activity.
Incompletely Deprotected Peptides Peptides with protecting groups remaining on amino acid side chains.[4][7][8]May affect solubility, aggregation, and biological function.
Oxidized Peptides Modification of susceptible amino acids (e.g., Methionine, Tryptophan) by oxidation.[7][8]Can lead to loss of activity.
Deamidated Peptides Conversion of Asparagine or Glutamine to Aspartic Acid or Glutamic Acid.[7][9]Can introduce charge heterogeneity and affect biological activity.
Residual Solvents and Reagents Trifluoroacetic acid (TFA), acetonitrile (B52724), and other chemicals from synthesis and purification.[6][10]High concentrations can be toxic to cells in culture.[1]

Q3: How is the purity of this compound determined?

The purity of synthetic peptides is primarily determined by a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[6][10][11] Amino Acid Analysis (AAA) can be used for absolute quantification.[11][12]

Troubleshooting Guide

This guide addresses common issues encountered during the quality control and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

Problem: Poor peak shape or resolution in the HPLC chromatogram.

  • Possible Cause 1: Inappropriate column. The choice of HPLC column is critical for peptide separation.[13][14]

    • Solution: For a peptide of this compound's size, a C18 reversed-phase column is typically a good starting point.[13] Experiment with different column chemistries (e.g., C8, Phenyl-Hexyl) if resolution is poor.[15][16]

  • Possible Cause 2: Suboptimal mobile phase conditions. The mobile phase composition, including the organic solvent, ion-pairing agent, and pH, significantly impacts peptide retention and peak shape.[14][16]

    • Solution:

      • Gradient: Start with a shallow gradient of acetonitrile (e.g., 5-60% over 30 minutes) to ensure good separation.[15][16]

      • Ion-Pairing Agent: Trifluoroacetic acid (TFA) at 0.1% is commonly used and provides good peak shape.[9][17] For mass spectrometry compatibility, formic acid (FA) is preferred, although it may require optimization of other parameters to achieve similar resolution.[9]

  • Possible Cause 3: Peptide aggregation. Hydrophobic peptides can aggregate, leading to broad or tailing peaks.

    • Solution: Use organic solvents like acetonitrile or isopropanol (B130326) in the sample solvent. In some cases, adding a small amount of formic acid or TFA can help disrupt aggregates.

Problem: The observed molecular weight in the mass spectrum does not match the theoretical mass of this compound.

  • Possible Cause 1: Presence of modifications. The peptide may have undergone modifications during synthesis or storage.

    • Solution: Analyze the mass difference to identify potential modifications. For example, an increase of 16 Da could indicate oxidation, while a decrease of 17 Da could suggest pyroglutamate (B8496135) formation from an N-terminal glutamine.

  • Possible Cause 2: Incorrect ionization state. The mass spectrometer measures the mass-to-charge ratio (m/z).

    • Solution: Ensure you are observing multiple charge states of the peptide and correctly deconvoluting the spectrum to determine the neutral mass.

  • Possible Cause 3: The major peak is an impurity. The synthesis may have failed or produced a major impurity instead of the target peptide.[18]

    • Solution: Use tandem mass spectrometry (MS/MS) to fragment the peptide and confirm its amino acid sequence.[19][20]

Experimental Protocols

Protocol 1: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

This protocol outlines a general method for determining the purity of this compound.

Workflow for RP-HPLC Purity Assessment

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Dissolve this compound in Mobile Phase A D Inject Sample A->D B Prepare Mobile Phases A and B C Equilibrate C18 Column B->C C->D E Run Gradient Elution D->E F Detect at 214-220 nm E->F G Integrate Peak Areas F->G H Calculate % Purity G->H

Caption: Workflow for peptide purity analysis by RP-HPLC.

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA) or Formic acid (FA)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)[13]

Procedure:

  • Sample Preparation: Dissolve the lyophilized this compound powder in Mobile Phase A to a final concentration of 1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA (or FA) in water.

    • Mobile Phase B: 0.1% TFA (or FA) in acetonitrile.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 214 nm or 220 nm (for peptide bonds).[15][17]

    • Column Temperature: 30-40°C

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 65% B

      • 35-40 min: 65% to 95% B

      • 40-45 min: 95% B

      • 45-50 min: 95% to 5% B

      • 50-60 min: 5% B (re-equilibration)

  • Data Analysis: Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks in the chromatogram and multiplying by 100.[11]

Protocol 2: Molecular Weight Confirmation by Mass Spectrometry (MS)

This protocol describes how to confirm the molecular weight of this compound using electrospray ionization mass spectrometry (ESI-MS).

Workflow for Molecular Weight Confirmation by MS

A Prepare Peptide Solution (1-10 µM) B Infuse into ESI Source A->B C Acquire Mass Spectrum B->C D Deconvolute Spectrum C->D E Compare with Theoretical Mass D->E

Caption: Workflow for peptide molecular weight confirmation by ESI-MS.

Materials:

  • This compound sample

  • MS-grade water

  • MS-grade acetonitrile

  • MS-grade formic acid

  • Electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap)

Procedure:

  • Sample Preparation: Prepare a 1-10 µM solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.[11]

  • Infusion: Infuse the sample directly into the mass spectrometer's electrospray source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range that includes the expected m/z values for the different charge states of this compound (e.g., m/z 500-2000).

  • Data Analysis:

    • Identify the series of peaks corresponding to the different charge states of the peptide.

    • Use the instrument's software to deconvolute the spectrum and determine the neutral molecular weight.

    • Compare the experimentally determined molecular weight with the theoretical molecular weight of this compound (1715.88 g/mol ).

Protocol 3: Absolute Quantification by Amino Acid Analysis (AAA)

This protocol provides a method for determining the absolute amount of this compound in a sample.

Workflow for Absolute Quantification by AAA

A Acid Hydrolysis of Peptide B Derivatize Amino Acids A->B C Separate by HPLC B->C D Quantify Amino Acids C->D E Calculate Peptide Concentration D->E

Caption: Workflow for absolute peptide quantification by AAA.

Materials:

  • This compound sample

  • 6 M Hydrochloric acid (HCl)

  • Amino acid standards

  • Derivatization reagent (e.g., AccQ-Tag™)[10]

  • HPLC system with a fluorescence or UV detector

Procedure:

  • Hydrolysis: Accurately weigh a sample of the lyophilized peptide. Hydrolyze the peptide in 6 M HCl at 110°C for 24 hours to break it down into its constituent amino acids.[21][22]

  • Derivatization: Derivatize the hydrolyzed amino acids and a set of amino acid standards with a suitable reagent to allow for detection.[10][23]

  • HPLC Analysis: Separate the derivatized amino acids using reversed-phase HPLC.

  • Quantification: Quantify the amount of each amino acid by comparing the peak areas to those of the known standards.

  • Calculation: Calculate the molar amount of the peptide based on the quantities of the stable amino acids and the known sequence of this compound (TVFTSWEEYLDWV). This provides the net peptide content, which is the actual percentage of peptide in the lyophilized powder.[4]

References

Validation & Comparative

A Head-to-Head Comparison of PCSK9 Inhibitors: The Small Peptide Pep2-8 Versus Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two distinct strategies for inhibiting proprotein convertase subtilisin/kexin type 9 (PCSK9): the synthetic peptide Pep2-8 and the clinically approved monoclonal antibodies. This document synthesizes available experimental data to evaluate their performance, mechanisms of action, and potential as therapeutic agents for hypercholesterolemia.

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein cholesterol (LDL-C) levels. By binding to the LDL receptor (LDLR) on the surface of hepatocytes, PCSK9 promotes its degradation, leading to reduced clearance of LDL-C from the circulation and consequently, elevated plasma LDL-C levels. Inhibiting the PCSK9-LDLR interaction has emerged as a powerful therapeutic strategy for managing hypercholesterolemia and reducing the risk of cardiovascular disease. This guide compares two major classes of PCSK9 inhibitors: the well-established monoclonal antibodies and the investigational small peptide, this compound.

Mechanism of Action: A Tale of Two Inhibitors

Both monoclonal antibodies and this compound function by disrupting the interaction between PCSK9 and the LDLR, albeit through different molecular approaches.

Monoclonal Antibodies (e.g., Alirocumab (B1149425), Evolocumab): These are large, fully humanized antibodies that bind with high affinity and specificity to circulating PCSK9.[1][2][3][4][5][6][7][8][9] By forming a stable complex with PCSK9, they sterically hinder its ability to bind to the EGF-A domain of the LDLR.[10] This prevents the subsequent internalization and lysosomal degradation of the receptor, allowing more LDLRs to be recycled back to the hepatocyte surface to clear LDL-C from the bloodstream.[11][12]

This compound: This 13-amino acid linear peptide acts as a biomimetic of the EGF-A domain of the LDLR.[10][13][14] The crystal structure of the this compound-PCSK9 complex reveals that the peptide binds to the same site on PCSK9 that the EGF-A domain of the LDLR interacts with.[10][13] By competitively inhibiting this interaction, this compound effectively blocks PCSK9 from binding to the LDLR, thereby preventing receptor degradation and increasing LDL-C uptake by liver cells.[10][13]

Performance and Efficacy: A Quantitative Look

The following tables summarize the available quantitative data for this compound and monoclonal antibodies, providing a basis for comparing their performance characteristics.

Table 1: Binding Affinity and In Vitro Inhibition

ParameterThis compoundMonoclonal Antibodies (Alirocumab/Evolocumab)
Binding Affinity (KD) 0.7 µM[10][13][15]High affinity (specific KD values not detailed in provided abstracts)
IC50 (PCSK9-LDLR Interaction) 0.8 µM[10][13]Potent inhibition (specific IC50 values not detailed in provided abstracts)
IC50 (PCSK9-EGF(A) Interaction) 0.4 µM[10][13]N/A

Table 2: Efficacy in Lowering LDL-C

InhibitorModel SystemLDL-C ReductionReference
This compound HepG2 cells (restored LDL uptake)~90% of control activity at 50 µM[10][15][10][15]
Alirocumab Clinical Trials (e.g., ODYSSEY LONG TERM)~62%[11][16][11][16]
Evolocumab Clinical Trials (e.g., OSLER)~61%[11][16][11][16]

It is important to note that while this compound shows efficacy in a cellular model, direct in vivo data on its LDL-C lowering potential is not as extensively documented as for the clinically approved monoclonal antibodies. The provided research suggests that this compound itself may not be ideal for therapeutic use but serves as a proof-of-concept for peptide-based inhibitors.[10][13]

Specificity and Off-Target Effects

Monoclonal Antibodies: As highly specific biological molecules, alirocumab and evolocumab are designed to target only PCSK9.[1][2][3][4][5][6][7][8][9] Clinical trials have generally demonstrated a favorable safety profile, with the most common side effects being mild injection site reactions.[16][17] There has been no conclusive evidence of significant off-target effects, including neurocognitive or glycemic adverse events.[16][18]

This compound: Studies have shown that this compound is specific for PCSK9 and does not bind to other proprotein convertases.[10][13] The potential for off-target effects of this compound has not been as extensively studied as for monoclonal antibodies. However, some preclinical studies in rats have explored its effects in other contexts, such as mitigating ischemic injury, suggesting potential broader biological activity.[19][20]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the comparison.

Surface Plasmon Resonance (SPR) for Binding Affinity
  • Objective: To determine the binding kinetics (association and dissociation rates) and affinity (KD) of an inhibitor to PCSK9.

  • Protocol Summary:

    • Immobilize the ligand (e.g., this compound-Fc fusion protein) on a sensor chip surface.

    • Inject a series of concentrations of the analyte (e.g., purified PCSK9) over the sensor surface.

    • Monitor the change in the refractive index at the surface, which is proportional to the mass of analyte binding to the immobilized ligand.

    • After the association phase, flow buffer over the surface to monitor the dissociation of the analyte.

    • Fit the resulting sensorgrams to a kinetic binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Enzyme-Linked Immunosorbent Assay (ELISA) for Competitive Binding
  • Objective: To measure the ability of an inhibitor to block the interaction between PCSK9 and the LDLR.

  • Protocol Summary:

    • Coat a microtiter plate with a recombinant LDLR-Fc fusion protein.

    • Block non-specific binding sites with a blocking agent (e.g., bovine serum albumin).

    • Pre-incubate a constant concentration of biotinylated PCSK9 with varying concentrations of the inhibitor (this compound or monoclonal antibody).

    • Add the PCSK9-inhibitor mixture to the LDLR-coated plate and incubate.

    • Wash the plate to remove unbound proteins.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated PCSK9.

    • Wash the plate again and add a colorimetric HRP substrate.

    • Measure the absorbance, which is proportional to the amount of PCSK9 bound to the LDLR.

    • Calculate the IC50 value, which is the concentration of inhibitor required to reduce PCSK9 binding by 50%.

Cell-Based LDL Uptake Assay
  • Objective: To assess the functional consequence of PCSK9 inhibition on the ability of liver cells to take up LDL.

  • Protocol Summary:

    • Culture HepG2 cells (a human hepatoma cell line) in appropriate media.

    • Treat the cells with purified PCSK9 in the presence or absence of varying concentrations of the inhibitor (this compound or monoclonal antibody).

    • After an incubation period, add fluorescently labeled LDL (e.g., DiI-LDL) to the cell culture.

    • Incubate to allow for LDL uptake by the cells via the LDLR.

    • Wash the cells to remove unbound DiI-LDL.

    • Quantify the amount of LDL uptake by measuring the fluorescence intensity using a fluorometer or by flow cytometry.

    • Compare the LDL uptake in inhibitor-treated cells to that in cells treated with PCSK9 alone and to untreated control cells.

Visualizing the Mechanisms

The following diagrams illustrate the signaling pathways and experimental workflows described.

PCSK9_Pathway cluster_0 Normal Physiology cluster_1 Monoclonal Antibody Inhibition cluster_2 This compound Inhibition PCSK9 PCSK9 LDLR LDL Receptor PCSK9->LDLR Binds Lysosome Lysosome PCSK9->Lysosome Degradation of LDLR Hepatocyte Hepatocyte LDLR->Hepatocyte Internalization LDL LDL-C LDL->LDLR Binds mAb Monoclonal Antibody mAb->PCSK9_inhibited Binds & Inhibits LDLR_recycled LDL Receptor (Recycled) LDLR_recycled->Hepatocyte Increased Recycling LDL_cleared LDL-C (Cleared) LDLR_recycled->LDL_cleared Increased Uptake Pep2_8 This compound Pep2_8->PCSK9_inhibited2 Competitively Binds LDLR_recycled2 LDL Receptor (Recycled) LDLR_recycled2->Hepatocyte Increased Recycling LDL_cleared2 LDL-C (Cleared) LDLR_recycled2->LDL_cleared2 Increased Uptake

Caption: Mechanism of PCSK9 Inhibition.

ELISA_Workflow A 1. Coat plate with LDLR-Fc B 2. Block non-specific sites A->B C 3. Pre-incubate PCSK9 with inhibitor B->C D 4. Add mixture to plate C->D E 5. Wash D->E F 6. Add Streptavidin-HRP E->F G 7. Wash F->G H 8. Add substrate G->H I 9. Measure absorbance H->I

Caption: Competitive ELISA Workflow.

Conclusion

Monoclonal antibodies represent a highly successful and clinically validated approach to PCSK9 inhibition, demonstrating significant and sustained reductions in LDL-C levels.[11][16] They are characterized by high specificity and a well-documented safety profile.[16][17][18]

This compound, while not a clinical candidate in its current form, has been instrumental in demonstrating the feasibility of using small peptides to competitively inhibit the PCSK9-LDLR interaction.[10][13] Its mechanism of mimicking the EGF-A domain of the LDLR provides a valuable template for the design of novel, smaller, and potentially orally bioavailable PCSK9 inhibitors.[10][13][14]

For researchers and drug developers, the comparison between these two modalities highlights a trade-off between the established efficacy and specificity of large biologicals and the potential for developing smaller, more convenient therapeutic alternatives. Future research will likely focus on optimizing peptide-based inhibitors to improve their potency, stability, and in vivo efficacy, potentially offering a new frontier in the management of hypercholesterolemia.

References

Comparative Efficacy of Pep2-8 Analogs and Derivatives in PCSK9 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Pep2-8 and its analogs and derivatives as inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The data presented is compiled from various experimental studies to facilitate an objective evaluation of these potential therapeutic agents.

Introduction to this compound

This compound is a 13-amino acid linear peptide identified through phage display library screening. It acts as a competitive inhibitor of the interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR). By binding to PCSK9, this compound prevents PCSK9-mediated degradation of the LDLR, leading to increased LDLR levels on the surface of hepatocytes and consequently enhanced clearance of LDL cholesterol from the bloodstream. This mechanism of action makes this compound and its derivatives promising candidates for the development of novel therapies for hypercholesterolemia.

Quantitative Efficacy Data

The following table summarizes the in vitro efficacy of this compound and several of its analogs and derivatives. The key performance indicators include the half-maximal inhibitory concentration (IC50) for the disruption of the PCSK9-LDLR interaction and the restoration of LDLR levels and LDL uptake in HepG2 cells.

CompoundModificationIC50 (PCSK9-LDLR Binding)LDLR Protein Level RestorationLDL Uptake RestorationReference
This compound -0.81 ± 0.08 µMRestored to ~83.36% at 50 µMRestored to ~90% at 50 µM[1]
[Y9A]this compound Alanine substitution at Tyr927.12 ± 1.2 µMRestored to 89.9% at 1 µM~50-fold more potent than this compound[2][3][4]
[T4R,W12Y]this compound Arginine at Thr4, Tyrosine at Trp1214.50 ± 1.3 µMRestored to 88.3% at 10 µM~5-fold more potent than this compound[2][3][4]
bi-Pep2-8[RRG] Bivalent dendrimer0.23 ± 0.34 µM--

Experimental Protocols

PCSK9-LDLR Binding Assay (In Vitro)

This assay quantifies the ability of a test compound to inhibit the binding of PCSK9 to the LDLR.

  • Plate Coating: 96-well plates are coated with recombinant LDLR ectodomain.

  • Incubation: Recombinant biotinylated PCSK9 is pre-incubated with varying concentrations of the test peptide (e.g., this compound or its analogs) in a suitable buffer.

  • Binding: The PCSK9-peptide mixture is then added to the LDLR-coated wells and incubated to allow binding.

  • Detection: The amount of bound biotinylated PCSK9 is detected using streptavidin conjugated to horseradish peroxidase (HRP).

  • Signal Generation: A chemiluminescent or chromogenic HRP substrate is added to generate a signal that is proportional to the amount of bound PCSK9.

  • Data Analysis: The signal is measured using a luminometer or spectrophotometer. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5][6][7]

LDL Uptake Assay in HepG2 Cells

This cell-based assay measures the functional consequence of PCSK9 inhibition, which is the restoration of LDL uptake by liver cells.

  • Cell Culture: Human hepatocellular carcinoma (HepG2) cells are cultured in a 96-well plate to confluence.[8][9][10]

  • Cholesterol Starvation: Cells are starved of cholesterol by incubating in serum-free or lipoprotein-deficient medium for several hours to upregulate LDLR expression.[8][10]

  • Treatment: Cells are treated with recombinant PCSK9 in the presence or absence of varying concentrations of the test peptide for a specified period (e.g., 16 hours).[11]

  • LDL Incubation: Fluorescently labeled LDL (e.g., LDL-DyLight™ 488) is added to the cells and incubated for 4 hours to allow for uptake.[9][12]

  • Quantification: After incubation, the cells are washed to remove unbound fluorescent LDL. The amount of internalized LDL is quantified by measuring the fluorescence intensity using a fluorescence microscope or a flow cytometer.

  • Data Analysis: The percentage of LDL uptake is calculated relative to control cells (no PCSK9 treatment) and cells treated with PCSK9 alone.

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the key signaling pathway and a typical experimental workflow, generated using the DOT language for Graphviz.

PCSK9_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte PCSK9 Secreted PCSK9 LDLR LDLR PCSK9->LDLR Binds Complex PCSK9-LDLR Complex PCSK9->Complex LDLR->Complex LDL LDL LDL->LDLR Binds Endosome Endosome Complex->Endosome Internalization Pep2_8 This compound Analog Pep2_8->PCSK9 Inhibits Binding Lysosome Lysosome Endosome->Lysosome Trafficking LDL_release LDL Release Endosome->LDL_release LDLR_recycling LDLR Recycling Endosome->LDLR_recycling LDLR_degradation LDLR Degradation Lysosome->LDLR_degradation

Caption: PCSK9-mediated LDLR degradation pathway and its inhibition by this compound analogs.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellbased Cell-Based Assay start_invitro Coat plate with LDLR incubate_peptide Incubate PCSK9 with this compound Analog start_invitro->incubate_peptide bind_pcs_ldlr Add mixture to LDLR-coated plate incubate_peptide->bind_pcs_ldlr detect_binding Detect bound PCSK9 bind_pcs_ldlr->detect_binding analyze_ic50 Calculate IC50 detect_binding->analyze_ic50 start_cell Culture HepG2 cells starve_cells Cholesterol starvation start_cell->starve_cells treat_cells Treat with PCSK9 +/- this compound Analog starve_cells->treat_cells add_ldl Add fluorescent LDL treat_cells->add_ldl measure_uptake Quantify LDL uptake add_ldl->measure_uptake analyze_restoration Analyze % restoration measure_uptake->analyze_restoration

Caption: Experimental workflow for evaluating the efficacy of this compound analogs.

References

Comparative Guide to Mass Spectrometry Analysis of Pep2-8 for Identity Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The confirmation of a therapeutic peptide's identity is a critical step in drug development and manufacturing, mandated by regulatory bodies to ensure product safety and efficacy.[1][2] This guide provides a comparative overview of mass spectrometry (MS)-based methods for the identity confirmation of Pep2-8, a 13-amino acid synthetic peptide inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[3] We present a comparison of common MS techniques, detailed experimental protocols, and a discussion of orthogonal methods to provide a comprehensive analytical strategy.

Mass Spectrometry Approaches for Peptide Identity

Mass spectrometry is a cornerstone technique for peptide analysis due to its high sensitivity, speed, and ability to provide detailed structural information.[4][5] For a synthetic peptide like this compound, where the sequence is known, the primary goal is to confirm that the manufactured peptide matches the expected structure. The two primary MS approaches for this are intact mass analysis and tandem mass spectrometry (MS/MS) for sequence verification.

  • Intact Mass Analysis: This involves measuring the molecular weight of the entire peptide. The experimentally determined mass is compared to the theoretical mass calculated from the peptide's amino acid sequence (TVFTSWEEYLDWV). A close match provides strong evidence of identity.[6] High-resolution mass spectrometry (HRMS) is often employed for this purpose to achieve high mass accuracy.[2]

  • Tandem Mass Spectrometry (MS/MS): To confirm the precise amino acid sequence, the peptide ion is isolated in the mass spectrometer, fragmented, and the masses of the resulting fragment ions are measured.[7][8] This fragmentation pattern serves as a "fingerprint" of the peptide's sequence. The experimental fragment ions (typically b- and y-ions) are then matched against the theoretical fragments predicted from the known sequence of this compound.[9] This method can unambiguously confirm the amino acid sequence and identify potential modifications or impurities.[8][10]

Comparison of Mass Spectrometry Platforms

The choice of mass spectrometer can significantly impact the quality of data obtained. Different analyzers offer trade-offs in terms of resolution, mass accuracy, speed, and cost. Below is a comparison of common platforms for the analysis of this compound.

FeatureQuadrupoleTime-of-Flight (TOF)Orbitrap
Primary Application Routine quantification, precursor ion selection for MS/MSHigh-resolution intact mass measurement, fast screeningHigh-resolution, high mass accuracy analysis for confident identity confirmation and sequencing[11]
Principle Mass filtering using oscillating electric fieldsMeasures the time for ions to travel a fixed distanceTraps ions in an orbital motion around a central electrode; frequency is related to m/z
Typical Resolution Low (~1,000)High (10,000 - 60,000)Very High (60,000 - >240,000)
Typical Mass Accuracy 100 - 1,000 ppm1 - 10 ppm<1 - 5 ppm
Fragmentation Method Collision-Induced Dissociation (CID)CID, Higher-Energy C-trap Dissociation (HCD)HCD, Electron Transfer Dissociation (ETD)
Best Use for this compound Component of a triple quadrupole system for targeted quantification.Accurate intact mass confirmation. Often coupled with LC (LC-TOF or Q-TOF).[1][12]Definitive identity confirmation via accurate mass of intact peptide and its MS/MS fragments.[11]

Experimental Workflow for this compound Identity Confirmation

A typical workflow for confirming the identity of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is outlined below. This multi-step process ensures a robust and reliable identification.[13]

Pep2_8_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep Dissolve this compound in appropriate solvent (e.g., 0.1% Formic Acid in Water) lc LC Separation (Reversed-Phase HPLC/UPLC) prep->lc esi Electrospray Ionization (ESI) lc->esi Elution ms1 MS Scan (Intact Mass) esi->ms1 ms2 MS/MS Scan (Fragmentation) ms1->ms2 Isolate & Fragment Precursor Ion data Data Processing ms2->data confirm Identity Confirmation data->confirm Compare Experimental vs. Theoretical Data

References

Pep2-8 as a tool compound for studying PCSK9 biology

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to PCSK9 Inhibitors for Research Applications

Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a critical regulator of cholesterol homeostasis, primarily by promoting the degradation of the low-density lipoprotein receptor (LDLR). This function has made it a prime target for therapeutic intervention in cardiovascular diseases. For researchers in academia and the pharmaceutical industry, having access to a diverse toolkit of inhibitory compounds is essential for dissecting the intricate biology of PCSK9 and for the development of novel therapeutics. This guide provides a comprehensive comparison of Pep2-8, a synthetic peptide inhibitor, with other major classes of PCSK9 inhibitors used as research tools.

Mechanism of Action: A Tale of Two Strategies

The currently available tools to inhibit PCSK9 function in a research setting can be broadly categorized into two main mechanisms: direct inhibition of the PCSK9-LDLR interaction and silencing of PCSK9 expression. This compound falls into the first category, alongside monoclonal antibodies, while small interfering RNA (siRNA) represents the second.

This compound and Monoclonal Antibodies: Blocking the Interaction

This compound is a 13-amino acid linear peptide that acts as a competitive inhibitor of the PCSK9-LDLR interaction.[1][2] It functionally mimics the Epidermal Growth Factor-like repeat A (EGF-A) domain of the LDLR, the natural binding partner of PCSK9.[1][2][3] The binding site of this compound on the catalytic domain of PCSK9 significantly overlaps with the EGF-A binding site, thereby physically preventing the formation of the PCSK9-LDLR complex.[1][2][3]

Similarly, monoclonal antibodies such as alirocumab (B1149425) and evolocumab, bind with high affinity to circulating PCSK9 and sterically hinder its interaction with the LDLR.[4][5][6] This direct sequestration of PCSK9 effectively increases the number of LDLRs on the cell surface, leading to enhanced clearance of LDL cholesterol (LDL-C).

PCSK9_Inhibition_Mechanisms cluster_0 Direct Inhibition of PCSK9-LDLR Interaction cluster_1 Inhibition of PCSK9 Synthesis PCSK9 PCSK9 LDLR LDLR PCSK9->LDLR Binding Pep2_8 Pep2_8 Pep2_8->PCSK9 Binds to EGF-A site mAbs Monoclonal Antibodies mAbs->PCSK9 Binds to circulating PCSK9 PCSK9_mRNA PCSK9 mRNA Ribosome Ribosome PCSK9_mRNA->Ribosome Translation PCSK9_protein PCSK9_protein Ribosome->PCSK9_protein Synthesis siRNA Inclisiran (siRNA) RISC RISC siRNA->RISC associates with RISC->PCSK9_mRNA Degrades

Figure 1: Mechanisms of action for different classes of PCSK9 inhibitors.

Inclisiran (siRNA): Silencing the Message

In contrast to direct protein-protein interaction inhibitors, inclisiran is a small interfering RNA (siRNA) that targets the messenger RNA (mRNA) encoding for PCSK9.[7][8][9] By harnessing the cell's natural RNA interference (RNAi) pathway, inclisiran leads to the degradation of PCSK9 mRNA, thereby preventing the synthesis of the PCSK9 protein within the hepatocyte.[7][8] This reduction in intracellular PCSK9 levels leads to a subsequent decrease in secreted PCSK9, ultimately resulting in increased LDLR recycling to the cell surface.

Performance Comparison: A Quantitative Look

The efficacy of these different PCSK9 inhibitors can be assessed using a variety of in vitro and cellular assays. The following tables summarize key quantitative data for this compound and its alternatives.

Table 1: In Vitro Performance of PCSK9 Inhibitors

Compound/ClassMechanism of ActionTargetBinding Affinity (KD)IC50 (PCSK9-LDLR Binding)
This compound Competitive InhibitionPCSK9 Catalytic Domain0.7 µM[1][2][10][11]0.8 µM[1][2]
Monoclonal Antibodies Non-competitive InhibitionCirculating PCSK9Low nM range[12]Low nM range[13]
Inclisiran (siRNA) mRNA DegradationPCSK9 mRNAN/AN/A

Table 2: Cellular Activity of PCSK9 Inhibitors

Compound/ClassCell-Based AssayReadoutEC50 / Effective Concentration
This compound LDL Uptake in HepG2 cellsRestoration of LDL uptake~90% restoration at 50 µM[2][10]
Monoclonal Antibodies LDL Uptake in HepG2 cellsIncreased LDL uptakePotent, dose-dependent increase
Inclisiran (siRNA) PCSK9 Protein Levels in HepatocytesReduction in PCSK9 secretionSustained reduction with nM concentrations

Experimental Protocols

To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.

PCSK9-LDLR Binding Assay (ELISA-based)

This assay quantifies the ability of an inhibitor to block the interaction between PCSK9 and the LDLR.

Materials:

  • Recombinant human PCSK9

  • Recombinant human LDLR-Fc fusion protein

  • 96-well high-binding microplates

  • Coating buffer (e.g., PBS, pH 7.4)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Test compounds (this compound, antibodies)

  • Anti-PCSK9 antibody conjugated to an enzyme (e.g., HRP)

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Protocol:

  • Coat the microplate wells with LDLR-Fc in coating buffer overnight at 4°C.

  • Wash the wells with wash buffer.

  • Block the wells with blocking buffer for 1-2 hours at room temperature.

  • Wash the wells with wash buffer.

  • Pre-incubate a fixed concentration of recombinant PCSK9 with serial dilutions of the test compound for 30 minutes.

  • Add the PCSK9-inhibitor mixture to the LDLR-coated wells and incubate for 1-2 hours at room temperature.

  • Wash the wells with wash buffer.

  • Add the enzyme-conjugated anti-PCSK9 antibody and incubate for 1 hour at room temperature.

  • Wash the wells with wash buffer.

  • Add the substrate and incubate until color develops.

  • Stop the reaction with the stop solution.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percent inhibition and determine the IC50 value.

Cellular LDL Uptake Assay (HepG2 cells)

This assay measures the functional consequence of PCSK9 inhibition by quantifying the uptake of fluorescently labeled LDL by hepatocytes.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Lipoprotein-deficient serum (LPDS)

  • Fluorescently labeled LDL (e.g., DiI-LDL)

  • Recombinant human PCSK9

  • Test compounds (this compound, antibodies, siRNA)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader

Protocol:

  • Seed HepG2 cells in a multi-well plate and allow them to adhere.

  • For studies with this compound and antibodies, replace the medium with a medium containing LPDS for 24 hours to upregulate LDLR expression. For siRNA, transfect the cells according to the manufacturer's protocol and incubate for 48-72 hours.

  • Treat the cells with a fixed concentration of recombinant PCSK9 pre-incubated with various concentrations of the test inhibitor (this compound or antibody) for 4-6 hours. For siRNA-treated cells, PCSK9 is not added exogenously.

  • Add fluorescently labeled LDL to the wells and incubate for 4 hours at 37°C.

  • Wash the cells with PBS to remove extracellular DiI-LDL.

  • Quantify the internalized fluorescence using a fluorescence microscope or a plate reader.

  • Analyze the data to determine the effect of the inhibitor on LDL uptake.

Experimental_Workflow cluster_0 In Vitro Binding Assay cluster_1 Cellular LDL Uptake Assay Coat Coat plate with LDLR-Fc Block Block non-specific sites Coat->Block Incubate Add PCSK9 + Inhibitor Block->Incubate Detect Add Detection Antibody Incubate->Detect Read Measure Signal Detect->Read Seed_Cells Seed HepG2 cells Upregulate Upregulate LDLRs (LPDS) Seed_Cells->Upregulate Treat Treat with PCSK9 + Inhibitor Upregulate->Treat Add_LDL Add Fluorescent LDL Treat->Add_LDL Quantify Quantify LDL Uptake Add_LDL->Quantify Start Start->Coat Start->Seed_Cells

Figure 2: Generalized workflows for in vitro and cellular assays.

Choosing the Right Tool for Your Research

The choice of a PCSK9 inhibitor as a tool compound will depend on the specific research question.

  • This compound is an excellent tool for initial proof-of-concept studies due to its well-defined mechanism of competitive inhibition and its relatively small size. It is particularly useful for structural biology studies and for exploring the specific molecular interactions at the PCSK9-LDLR binding interface. However, its moderate affinity and potential for in vivo instability may limit its use in long-term cell culture or animal studies without further modifications.

  • Monoclonal antibodies offer high potency and specificity, making them ideal for in vivo studies in animal models and for applications requiring a strong and sustained inhibition of circulating PCSK9. Their large size, however, can be a limitation for certain applications, such as studies on intracellular trafficking.

  • Inclisiran (siRNA) provides a unique tool to study the consequences of long-term PCSK9 suppression at the level of gene expression. It is particularly valuable for investigating the downstream effects of reduced PCSK9 synthesis on cellular signaling pathways and lipid metabolism over extended periods.

References

A Head-to-Head Mechanistic Comparison: Pep2-8 and Evolocumab in PCSK9 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of lipid-lowering therapies, the inhibition of proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a highly effective strategy. This guide provides a detailed, data-driven comparison of two distinct PCSK9 inhibitors: evolocumab (Repatha®), a clinically approved monoclonal antibody, and Pep2-8, a novel synthetic peptide in the preclinical stages of research. This comparison is intended for researchers, scientists, and drug development professionals to objectively evaluate the mechanisms, efficacy, and experimental validation of these two agents.

At a Glance: Key Mechanistic and Efficacy Parameters

The fundamental difference between evolocumab and this compound lies in their molecular nature and stage of development. Evolocumab is a large biologic drug with proven systemic efficacy in humans, while this compound is a small peptide with demonstrated in vitro activity. Their approaches to inhibiting the PCSK9-LDLR interaction, while both effective, stem from these distinct characteristics.

FeatureThis compoundEvolocumab
Molecular Type 13-amino acid linear peptideFully human IgG2 monoclonal antibody
Target Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9)Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9)
Binding Affinity (KD) 0.7 µM[1][2][3][4][5]High affinity (specific KD not detailed in search results)
IC50 (PCSK9-LDLR Binding) 0.8 µM[1][2][4][6][7]Not applicable (binds PCSK9 directly to prevent interaction)
Mechanism of Inhibition Competitively inhibits PCSK9 binding to the EGF(A) domain of the LDL receptor by mimicking structural elements of the domain.[1][2][4]Binds directly to circulating PCSK9, preventing it from interacting with the LDL receptor on hepatocytes.[8][9][10][11]
Effect on LDL-C Restored LDL uptake in HepG2 cells to ~90% of control activity at 50 µM.[1][3]Reduces LDL-C levels by approximately 50-75% in clinical trials.[12][13][14][15][16][17]
Development Stage Preclinical (research)Clinically approved and marketed

Detailed Mechanism of Action

Both molecules function by disrupting the interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR). Normally, PCSK9 binds to the LDLR on the surface of liver cells, targeting the receptor for lysosomal degradation.[10] This reduces the number of available LDLRs to clear LDL-cholesterol ("bad cholesterol") from the blood, leading to higher circulating LDL-C levels.[8][9][10] By inhibiting this process, both this compound and evolocumab increase the number of LDLRs on the hepatocyte surface, enhancing LDL-C clearance from the circulation.[8][18]

Evolocumab: A Non-Competitive Blocker

Evolocumab is a fully human monoclonal antibody that acts as a direct antagonist to PCSK9.[8][9] It circulates in the bloodstream and binds with high specificity to free PCSK9. This binding action physically prevents PCSK9 from docking with the LDLR. The result is that the LDLR is spared from degradation, allowing it to be recycled back to the cell surface to continue removing LDL-C from the blood.[8][11] The half-life of evolocumab is reported to be between 11 to 17 days, allowing for sustained suppression of free PCSK9.[8]

Caption: Evolocumab binds to circulating PCSK9, preventing LDLR degradation and increasing LDL-C clearance.

This compound: A Competitive Mimic

This compound, a 13-amino acid peptide, operates through a more nuanced mechanism of competitive inhibition.[1][2][4] It was identified from phage-displayed peptide libraries and structurally mimics key secondary elements—specifically a β-strand and a short α-helix—of the LDLR's Epidermal Growth Factor-like repeat A (EGF(A)) domain.[1][2] This is the specific region of the LDLR that PCSK9 recognizes and binds to. By mimicking this structure, this compound can occupy the EGF(A) binding site on PCSK9. This direct competition prevents PCSK9 from binding to the actual LDL receptor, thereby preserving LDLR function.[1][2][4]

Pep2_8_Mechanism cluster_interaction PCSK9 Binding Site PCSK9_site PCSK9 (EGF(A) Binding Site) Pep28 This compound (EGF(A) Mimic) Pep28->PCSK9_site Competitively Binds LDLR_EGF LDLR (EGF(A) Domain) LDLR_EGF->PCSK9_site Binding Inhibited

Caption: this compound competitively inhibits the PCSK9-LDLR interaction by mimicking the LDLR's EGF(A) domain.

Supporting Experimental Data and Protocols

The validation of these mechanisms relies on distinct experimental approaches, reflecting their different stages of development.

This compound: In Vitro Validation

The efficacy of this compound has been demonstrated through a series of biochemical and cell-based assays.

1. Competition Binding ELISA:

  • Objective: To quantify the ability of this compound to inhibit the binding of PCSK9 to the LDL receptor.

  • Protocol:

    • Microplates were coated with LDL receptor-Fc fusion protein (LDLR-Fc).

    • A constant concentration of purified PCSK9 was pre-incubated with increasing concentrations of this compound or a control peptide.

    • The PCSK9/peptide mixtures were added to the LDLR-Fc coated plates.

    • The amount of bound PCSK9 was quantified using an HRP-conjugated antibody against PCSK9.

    • The concentration of this compound required to inhibit 50% of PCSK9 binding (IC50) was calculated.

  • Results: this compound inhibited the binding of PCSK9 to the LDL receptor with an IC50 value of approximately 0.81 µM. A similar experiment showed an IC50 of 0.44 µM for inhibiting PCSK9 binding to the isolated EGF(A) domain.[1][7]

2. HepG2 Cell-Based LDL Receptor Restoration Assay:

  • Objective: To determine if this compound can prevent PCSK9-mediated degradation of LDL receptors on the surface of liver cells and restore their function.

  • Protocol:

    • Human hepatoma (HepG2) cells were cultured.

    • Purified PCSK9 (15 µg/ml) was pre-incubated with various concentrations of this compound for 30 minutes.

    • The mixture was then added to the HepG2 cells and incubated for 4 hours.

    • For receptor levels, cells were processed for flow cytometry using an antibody against the LDL receptor to measure surface expression.

    • For functional restoration, cells were subsequently incubated with fluorescently labeled LDL particles, and LDL uptake was measured.

  • Results: Co-incubation with this compound restored LDL receptor surface levels in a concentration-dependent manner. At a concentration of 50 µM, this compound restored LDL uptake in PCSK9-treated HepG2 cells to approximately 90% of the activity seen in control cells not treated with PCSK9.[1][3]

HepG2_Workflow Start HepG2 Cells PCSK9_Pep28 Pre-incubate PCSK9 with this compound Start->PCSK9_Pep28 Treat with Incubate Add mixture to cells (4-hour incubation) PCSK9_Pep28->Incubate FACS Measure LDLR Surface Levels (Flow Cytometry) Incubate->FACS LDL_Uptake Measure Functional LDL Uptake (Fluorescent LDL) Incubate->LDL_Uptake Result1 Result: LDLR Levels Restored FACS->Result1 Result2 Result: LDL Uptake Restored LDL_Uptake->Result2

Caption: Experimental workflow for assessing this compound's ability to restore LDLR levels and function in HepG2 cells.

Evolocumab: Clinical Trial Validation

Evolocumab's efficacy is supported by extensive clinical data from large-scale, randomized controlled trials.

  • Objective: To evaluate the efficacy and safety of evolocumab in reducing LDL-C and cardiovascular events in patients with atherosclerotic cardiovascular disease on statin therapy.

  • Protocol (Exemplified by the FOURIER Trial):

    • A randomized, double-blind, placebo-controlled trial involving 27,564 patients with established atherosclerotic cardiovascular disease and LDL-C levels of 70 mg/dL or higher who were already receiving statin therapy.[19]

    • Patients were randomized to receive either subcutaneous injections of evolocumab (140 mg every 2 weeks or 420 mg monthly) or a matching placebo.

    • The primary endpoint was a composite of major adverse cardiovascular events (cardiovascular death, myocardial infarction, stroke, hospitalization for unstable angina, or coronary revascularization).

    • LDL-C levels were monitored at baseline and at regular intervals (e.g., 48 weeks).

  • Results: At 48 weeks, evolocumab reduced LDL-C levels by a mean of 59% compared with placebo, from a median baseline of 92 mg/dL to 30 mg/dL.[19] The treatment also significantly reduced the risk of the primary cardiovascular endpoint by 15%.[19][20] Long-term follow-up studies like OSLER have shown that these LDL-C reductions are durable over many years.[15][18][21]

Conclusion

Evolocumab and this compound represent two distinct and powerful approaches to PCSK9 inhibition. Evolocumab is a clinically validated, highly effective monoclonal antibody that acts by directly sequestering PCSK9 in the bloodstream. Its large size and systemic administration are characteristic of biologic therapies. In contrast, this compound is a small, preclinical peptide that demonstrates a sophisticated mechanism of competitive inhibition by mimicking the LDLR's binding domain. While not a therapeutic agent itself, this compound validates the feasibility of developing small peptidic or peptidomimetic inhibitors against PCSK9, potentially paving the way for future orally bioavailable or alternative formulations in this important therapeutic class.

References

Safety Operating Guide

Personal protective equipment for handling Pep2-8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of synthetic peptides like Pep2-8 is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety protocols and logistical information, including detailed operational and disposal plans for this compound.

This compound is a peptide inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) and is intended for research use only, not for human or veterinary use.[1][2] The following procedures are based on established best practices for handling potent, biologically active peptides.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired to protect against dust particles and splashes. Must meet appropriate safety standards (e.g., marked with "Z87" for ANSI Z87.1).[3]
Face ShieldRecommended in addition to safety goggles when there is a significant splash hazard, such as during the initial reconstitution of the lyophilized powder.[3][4]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are the standard for preventing skin contact.[5][6] Double gloving may be necessary for added protection. Gloves should be removed and replaced immediately if they become contaminated.[3]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect skin and clothing from potential splashes and contamination.[3][5][6]
Respiratory Protection Respirator/Dust MaskRecommended when weighing and handling the lyophilized powder to avoid inhalation of fine particles that can easily become airborne.[3][4][5] All handling of the powder should be done in a fume hood or biosafety cabinet.[5]

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to maintain the stability and integrity of this compound while ensuring the safety of laboratory personnel.

Step-by-Step Handling Procedure:

  • Preparation : Before handling, thoroughly review the Safety Data Sheet (SDS).[5] Designate a clean and uncluttered work area specifically for handling the peptide.[5]

  • Personal Protective Equipment : Don all required PPE as outlined in the table above before beginning any work.[6]

  • Handling Lyophilized Powder :

    • Due to the hygroscopic nature of peptides, allow the sealed container to warm to room temperature in a desiccator before opening to prevent moisture absorption.[3]

    • Perform all weighing and initial handling of the lyophilized powder within a fume hood or other ventilated enclosure to minimize inhalation risk.[5]

    • Weigh the powder quickly to reduce exposure to air and moisture, and securely reseal the container immediately after.[3]

  • Reconstitution :

    • This compound is soluble in PBS (pH 7.2), DMF, and DMSO.[2]

    • Slowly add the chosen solvent to the vial containing the lyophilized peptide.[6]

    • Cap the vial securely and mix by gentle vortexing or inversion until the peptide is fully dissolved. Sonication in a water bath can aid dissolution, but avoid excessive heat.[3]

  • Clean-up : After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.

Storage Protocols:

  • Lyophilized Peptide : For long-term storage, keep at -20°C or colder in a tightly sealed container, protected from light.[3][7]

  • Peptide in Solution : It is not recommended to store peptides in solution for extended periods.[3] For optimal stability, prepare single-use aliquots and store them frozen at -20°C or -80°C to prevent repeated freeze-thaw cycles.[3][8] Stock solutions are generally stable for up to one month at -20°C and up to six months at -80°C.[9]

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures:

Exposure RouteFirst-Aid Measures
Skin Contact Immediately rinse the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[5][10]
Eye Contact Immediately flush eyes with a continuous stream of water for at least 15 minutes at an eyewash station. Seek prompt medical attention.[5][10]
Inhalation Move the affected individual to fresh air immediately. If breathing is difficult, administer CPR, avoiding mouth-to-mouth resuscitation. Seek medical attention.[5][10]
Ingestion Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[10]

Disposal Plan

Disposal of this compound and associated materials must comply with all local, state, and federal regulations for chemical waste.

Step-by-Step Disposal Procedure:

  • Waste Collection :

    • Unused Peptide : Unused or expired lyophilized peptide and concentrated stock solutions are considered chemical waste.[4]

    • Contaminated Materials : All materials that have come into contact with this compound, including pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.[4]

  • Container Sealing : Securely seal the waste container to prevent any leakage.[6]

  • Disposal : Arrange for disposal through your institution's environmental health and safety office or a licensed chemical waste disposal company.

Experimental Workflowdot

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal Phase prep1 Review Safety Data Sheet (SDS) prep2 Don Personal Protective Equipment (PPE) prep1->prep2 prep3 Prepare Designated Workspace prep2->prep3 handling1 Equilibrate Lyophilized this compound to Room Temperature prep3->handling1 handling2 Weigh Powder in Ventilated Enclosure handling1->handling2 handling3 Reconstitute with Appropriate Solvent handling2->handling3 post1 Aliquot for Single Use handling3->post1 disp1 Collect Contaminated Materials in Labeled Waste Container handling3->disp1 post2 Store at -20°C or -80°C post1->post2 post3 Clean and Decontaminate Workspace post3->disp1 disp2 Dispose of Unused Peptide as Chemical Waste disp1->disp2 disp2->post3 Final Workspace Decontamination

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.